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  • Product: N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide
  • CAS: 379255-18-2

Core Science & Biosynthesis

Foundational

N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide crystal structure and binding sites

An In-Depth Technical Guide to the Predicted Crystal Structure and Potential Binding Sites of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide Abstract N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (CAS No...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Crystal Structure and Potential Binding Sites of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide

Abstract

N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (CAS No. 379255-18-2) is a molecule of significant interest in medicinal chemistry, integrating two pharmacologically important scaffolds: thiophene-2-sulfonamide and a phenyl-hydrazide moiety.[1] While direct experimental data for this specific compound is not publicly available, this guide synthesizes information from structurally related analogs to provide a comprehensive analysis of its predicted crystal structure and to postulate its primary binding interactions and mechanism of action. The thiophene-sulfonamide group is a well-established zinc-binding warhead, strongly suggesting potent inhibitory activity against metalloenzymes, particularly the carbonic anhydrase (CA) family.[2][3] The phenyl-hydrazide portion offers additional points for hydrogen bonding and van der Waals interactions, likely contributing to binding affinity and isoform selectivity. This document outlines the predicted molecular geometry, solid-state packing, potential biological targets, and detailed experimental protocols for the synthesis and validation of these hypotheses, serving as a vital resource for researchers in drug discovery and development.

Part 1: Molecular and Predicted Crystal Structure Analysis

A thorough understanding of a compound's three-dimensional structure is fundamental to elucidating its biological function. In the absence of a solved crystal structure for the title compound, we can construct a highly reliable model based on crystallographic data from analogous structures containing hydrazone and sulfonamide functionalities.[4][5][6]

Predicted Molecular Geometry

The molecule consists of a central phenyl ring substituted at the 1 and 2 positions with a hydrazinecarbonyl (hydrazide) group and a thiophene-2-sulfonamide group, respectively.

  • Bond Lengths and Angles : The internal geometry of the thiophene and phenyl rings will exhibit standard aromatic bond lengths and angles. The sulfonamide group will adopt a tetrahedral geometry around the sulfur atom. Key bond lengths, such as the C=O of the hydrazide (approx. 1.22 Å) and the C=N of a potential hydrazone derivative (approx. 1.27 Å), indicate significant double-bond character.[4][6]

  • Conformation and Torsional Angles : The planarity of the two aromatic rings (thiophene and phenyl) is expected. However, free rotation around the S-N and N-C bonds will allow for conformational flexibility. The dihedral angle between the planes of the thiophene and phenyl rings is a critical parameter. In similar structures, this angle can vary significantly, but it often adopts a nearly perpendicular orientation to minimize steric hindrance.[5]

Caption: Predicted intermolecular hydrogen bonding network.

Illustrative Crystallographic Parameters

While specific data is unavailable, related hydrazone and sulfonamide compounds frequently crystallize in common space groups. The following table presents typical parameters for context.

ParameterTypical Value Range for Related StructuresReference
Crystal SystemMonoclinic or Orthorhombic[4][5]
Space GroupP2₁/c, P-1, Pna2₁[4][5][7]
a (Å)5 - 20[4][5]
b (Å)5 - 15[4][5]
c (Å)10 - 25[4][5]
Z (molecules/cell)2, 4, or 8[4]

Note: This data is illustrative and derived from similar but distinct molecules. Experimental determination is required for definitive values.

Part 2: Analysis of Potential Binding Sites and Mechanism of Action

The chimeric nature of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide suggests its biological activity will be dictated by the individual or synergistic actions of its core moieties. The thiophene-sulfonamide group is a powerful and well-documented pharmacophore, particularly for inhibiting zinc-containing enzymes.

The Thiophene-Sulfonamide Moiety: A Carbonic Anhydrase Inhibitor

The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group for inhibitors of carbonic anhydrases (CAs). [2]CAs are a family of metalloenzymes crucial to numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and cancer. [3][8] Mechanism of Action: The inhibitory mechanism is based on the structural similarity of the sulfonamide group to the transition state of the enzyme's natural substrate, CO₂.

  • Deprotonation: The sulfonamide N-H proton is lost, forming the anionic sulfonamidate (-SO₂NH⁻).

  • Zinc Coordination: This anion acts as a strong ligand, coordinating directly to the Zn²⁺ ion located at the bottom of the enzyme's active site.

  • Displacement: This binding event displaces the zinc-bound hydroxide molecule that is essential for the catalytic hydration of CO₂, thereby inhibiting the enzyme. [3] Binding Site Interactions within a CA Active Site (e.g., hCA II):

  • Zinc Binding: The sulfonamidate nitrogen forms a coordinate bond with the Zn²⁺ ion.

  • Hydrogen Bonding: The sulfonyl oxygens form a critical hydrogen bond network with the side chain of residue Threonine 199 (Thr199), orienting the inhibitor correctly. [9]* Hydrophobic/Hydrophilic Interactions: The thiophene and phenyl rings extend towards the two halves of the active site. One side is predominantly hydrophobic, while the other is more hydrophilic. The specific substitution pattern on these rings determines the selectivity and potency against different CA isoforms.

cluster_Target CA Active Site cluster_Inhibitor Thiophene-Sulfonamide Inhibitor ZN Zn²⁺ Ion THR199 Thr199 Residue HYDROPHOBIC Hydrophobic Pocket HYDROPHILIC Hydrophilic Pocket SULFONAMIDE Sulfonamide Group (-SO₂NH⁻) SULFONAMIDE->ZN Coordination Bond SULFONAMIDE->THR199 H-Bond with SO₂ THIOPHENE Thiophene Ring THIOPHENE->HYDROPHOBIC van der Waals PHENYL Phenyl-Hydrazide Tail PHENYL->HYDROPHILIC van der Waals / H-Bond

Caption: Predicted binding of the sulfonamide moiety in a CA active site.

The Phenyl-Hydrazide Moiety: A Versatile Binding Element

The hydrazinecarbonyl group and its derivatives (hydrazones) are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. [10][11][12]This moiety contributes to the molecule's overall profile in several ways:

  • Hydrogen Bonding: The -NH and -NH₂ groups are excellent hydrogen bond donors, and the carbonyl oxygen is a strong acceptor. This allows the "tail" of the molecule to form additional stabilizing interactions with residues outside the primary binding pocket, enhancing affinity.

  • Metal Chelation: Hydrazones are effective metal chelators. [13]While the sulfonamide is the primary zinc binder in CAs, this secondary chelation ability could be relevant for other metalloenzyme targets or contribute to an alternative mechanism of action related to disrupting metal ion homeostasis.

  • Conformational Restraint: The phenyl ring acts as a rigid scaffold, positioning the hydrazide tail in a defined orientation relative to the thiophene-sulfonamide "warhead." This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.

Part 3: Experimental Protocols

The hypotheses presented in this guide require empirical validation. The following section details proven methodologies for the synthesis of the target compound and the characterization of its structure and biological activity.

Proposed Synthesis Workflow

The most direct and logical synthesis of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide involves the reaction between 2-aminobenzohydrazide and thiophene-2-sulfonyl chloride. This is a standard procedure for forming sulfonamides.

START Reactants: 1. 2-Aminobenzohydrazide 2. Thiophene-2-sulfonyl chloride REACTION Reaction Step: - Dissolve in aprotic solvent (e.g., DCM, THF) - Add base (e.g., Pyridine, TEA) - Stir at 0°C to RT START->REACTION Step 1 WORKUP Work-up: - Acid/Base wash to remove impurities - Dry organic layer (e.g., MgSO₄) - Evaporate solvent REACTION->WORKUP Step 2 PURIFY Purification: - Recrystallization or - Column Chromatography WORKUP->PURIFY Step 3 PRODUCT Final Product: N-[2-(hydrazinecarbonyl)phenyl] thiophene-2-sulfonamide PURIFY->PRODUCT Step 4

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 2-aminobenzohydrazide in a suitable anhydrous aprotic solvent (e.g., dichloromethane). Add 1.1 equivalents of a non-nucleophilic base, such as pyridine or triethylamine.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0°C in an ice bath. Slowly add a solution of 1.05 equivalents of thiophene-2-sulfonyl chloride in the same solvent dropwise over 15-30 minutes. The causality for slow addition at low temperature is to control the exothermic reaction and prevent unwanted side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash sequentially with a weak acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the pure product.

Protocol for Single Crystal X-ray Diffraction (SC-XRD)

This is the definitive method for determining the three-dimensional atomic arrangement in the solid state.

  • Crystal Growth: High-quality single crystals are paramount. This is typically achieved through slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture). The slow rate of evaporation allows for the ordered growth of a single crystal lattice.

  • Data Collection: A suitable crystal is mounted on a goniometer head. The diffractometer (e.g., a Bruker X8) bombards the crystal with monochromatic X-rays. As the crystal is rotated, a diffraction pattern is collected. [5]3. Structure Solution and Refinement: The collected diffraction data is used to solve the electron density map of the unit cell, revealing the positions of the atoms. Software such as SHELXS is used to solve the structure, and SHELXL is used to refine the atomic positions, bond lengths, and angles to best fit the experimental data. [5]The final output is a crystallographic information file (CIF) containing all atomic coordinates and geometric parameters.

Protocol for Carbonic Anhydrase Inhibition Assay

To validate the predicted biological activity, an in vitro enzyme inhibition assay is essential. The stopped-flow CO₂ hydrase assay is the standard method. [13]

  • Preparation: Prepare stock solutions of the purified human CA isoenzymes (e.g., hCA I, II, IX, XII) in buffer. Prepare serial dilutions of the inhibitor compound in DMSO.

  • Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO₂. A CO₂-saturated water solution is rapidly mixed with a buffer solution containing the CA enzyme and a pH indicator, with and without the inhibitor, in a stopped-flow spectrophotometer.

  • Data Acquisition: The reaction is initiated upon mixing, and the drop in pH is monitored by the change in absorbance of the pH indicator over time. The instrument records the initial rate of reaction.

  • Data Analysis: The rates are measured at various inhibitor concentrations. These data are used to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The IC₅₀ values are then converted to the inhibition constant (Kᵢ), which represents the binding affinity of the inhibitor for the enzyme. This self-validating system provides a quantitative measure of both potency and selectivity.

Conclusion

N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide is a promising molecular scaffold designed with clear therapeutic intent. Based on a comprehensive analysis of its constituent parts, its crystal structure is predicted to be stabilized by a robust network of N-H···O hydrogen bonds. Its mechanism of action is strongly hypothesized to involve the potent inhibition of carbonic anhydrases via coordination of its sulfonamide group to the catalytic zinc ion. The phenyl-hydrazide tail likely provides secondary interactions that enhance binding affinity and confer selectivity. The experimental protocols outlined herein provide a clear path for the synthesis, structural elucidation, and biological validation of this compound. Further investigation into this molecule is highly warranted and could lead to the development of novel and selective enzyme inhibitors for a range of therapeutic applications.

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Exploratory

A Technical Guide to the Preliminary In Vivo Toxicity Assessment of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive framework for conducting a preliminary in vivo toxicity study of the novel c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for conducting a preliminary in vivo toxicity study of the novel compound, N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide. Given the absence of published preclinical safety data for this specific molecule, this document outlines a robust experimental design rooted in established regulatory guidelines and toxicological principles derived from its constituent chemical moieties: a sulfonamide, a thiophene ring, and a hydrazinecarbonyl group. The objective is to generate initial data to inform the safety profile and guide future drug development decisions.

Introduction and Rationale

N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide is a compound of interest with potential therapeutic applications. As with any new chemical entity destined for clinical use, a thorough evaluation of its safety is paramount.[1][2] Preliminary in vivo toxicity studies represent a critical first step in this process, providing essential information on potential adverse effects following acute exposure.[2][3] This guide details the scientific reasoning and a validated protocol for an acute oral toxicity study, designed in accordance with the principles of the Organization for Economic Co-operation and Development (OECD) Test Guideline 423.[4][5][6]

The chemical structure of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide suggests several potential toxicological considerations. Sulfonamides are a well-established class of drugs, and while generally safe, they are associated with a range of adverse effects, including hypersensitivity reactions, renal toxicity, and hematological disorders.[7][8][9] Thiophene and its derivatives can undergo metabolic activation to reactive intermediates, which may lead to cellular toxicity.[10][11] The hydrazine moiety is also of toxicological interest, as some hydrazine-containing compounds have been shown to exhibit various toxicities.[12][13] Therefore, the experimental design must be comprehensive enough to capture a broad range of potential toxicological endpoints.

Experimental Design and Methodologies

Animal Model Selection and Justification

The recommended animal model for this preliminary study is the female Sprague-Dawley rat. This strain is widely used in toxicological studies due to its well-characterized physiology and historical data availability. The use of a single sex, typically females, is advocated in the OECD 423 guideline as they are generally considered to be the more sensitive sex.[4] The use of a rodent model is a standard and required step in preclinical safety assessment before advancing to higher-order species or human trials.[3][14]

Dose Level Selection and Rationale

The Acute Toxic Class Method (OECD 423) utilizes a stepwise procedure with a small number of animals per step.[4] The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[5][6] The selection of the starting dose is based on a balance of obtaining meaningful toxicological data while minimizing animal use. Given the novel nature of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide, a conservative starting dose of 300 mg/kg is proposed. This level is high enough to elicit potential toxic effects without causing immediate, severe morbidity. The subsequent dose levels will be determined by the outcome of the initial dose group, following the stepwise procedure outlined in OECD 423.[4]

Route of Administration

Oral administration via gavage is the selected route for this study. This route is relevant for many potential clinical applications and is the standard for acute oral toxicity testing.[3] The test substance will be formulated in a suitable vehicle, such as a 0.5% carboxymethylcellulose solution, to ensure uniform suspension and accurate dosing. The volume administered will not exceed 10 mL/kg body weight.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the data generated.

Step 1: Animal Acclimatization and Pre-Dosing Procedures

  • Procure healthy, young adult female Sprague-Dawley rats from a reputable supplier.

  • Acclimatize the animals to the laboratory conditions for at least five days prior to the study.

  • House the animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to standard rodent chow and water.

  • Randomly assign animals to treatment groups.

Step 2: Test Substance Preparation and Administration

  • On the day of dosing, prepare a homogenous suspension of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide in the selected vehicle.

  • Fast the animals overnight prior to dosing.

  • Administer a single oral dose of the test substance by gavage.

Step 3: Post-Dosing Observation and Data Collection

  • Observe the animals continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, with special attention during the first 4 hours.[14]

  • Thereafter, observe the animals daily for a total of 14 days.

  • Record all clinical signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Record individual animal body weights shortly before dosing and at least weekly thereafter.[14]

  • At the end of the 14-day observation period, euthanize all surviving animals.

Step 4: Pathological Examination

  • Conduct a gross necropsy on all animals (those that die during the study and those euthanized at the end).

  • Examine the external surface of the body, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.

Anticipated Data Presentation

The following tables represent the types of data that will be collected and are presented here for illustrative purposes.

Table 1: Hypothetical Mortality and Clinical Observation Summary

Dose Level (mg/kg)Number of AnimalsMortalityTime to DeathKey Clinical Signs Observed
30030/3N/APiloerection, decreased activity (resolved within 48 hours)
200031/324-48 hoursSevere lethargy, hunched posture, piloerection

Table 2: Hypothetical Body Weight Changes (as % of initial weight)

Dose Level (mg/kg)Day 1Day 7Day 14
Vehicle Control+2%+8%+15%
300-3%+5%+12%
2000 (Survivors)-8%-2%+7%

Table 3: Hypothetical Gross Necropsy Findings

Dose Level (mg/kg)Animal IDGross Pathological Findings
300AllNo abnormalities detected
2000Animal that diedPale liver, distended stomach with dark contents
2000SurvivorsNo abnormalities detected

Visualization of Experimental Workflow and Potential Toxicological Pathways

Experimental Workflow Diagram

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_observation Observation Phase (14 Days) cluster_termination Termination & Analysis animal_procurement Animal Procurement (Female Sprague-Dawley Rats) acclimatization Acclimatization (≥ 5 days) animal_procurement->acclimatization randomization Randomization into Groups acclimatization->randomization fasting Overnight Fasting randomization->fasting dosing Single Oral Gavage fasting->dosing dose_prep Dose Preparation (Suspension in Vehicle) dose_prep->dosing clinical_obs Clinical Observations (Daily) dosing->clinical_obs body_weight Body Weight Measurement (Weekly) dosing->body_weight euthanasia Euthanasia clinical_obs->euthanasia body_weight->euthanasia necropsy Gross Necropsy euthanasia->necropsy data_analysis Data Analysis & Reporting necropsy->data_analysis

Caption: Experimental workflow for the acute oral toxicity study.

Potential Signaling Pathway for Sulfonamide-Induced Hepatotoxicity

Sulfonamide_Hepatotoxicity cluster_cell Hepatocyte sulfonamide Sulfonamide Metabolite protein Cellular Proteins sulfonamide->protein Covalent Binding stress Oxidative Stress (ROS Production) sulfonamide->stress hapten Hapten Formation protein->hapten immune_response Immune Response hapten->immune_response apoptosis Apoptosis / Necrosis immune_response->apoptosis stress->apoptosis

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Protocols & Analytical Methods

Method

Application Note: LC-ESI-MS/MS Method Development and Optimization for the Detection of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Biological Plasma / In Vitro Assay Buffers Analytical Platform: Ultra-High-Performance Liquid Chromatography coupled with...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Biological Plasma / In Vitro Assay Buffers Analytical Platform: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS)

Chemical Rationale & Structural Analysis

N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (CAS: 379255-18-2) is a highly functionalized synthetic molecule. Structurally, it consists of a thiophene-2-sulfonamide core linked to a 2-aminobenzhydrazide moiety. Compounds containing the thiophene-2-sulfonamide pharmacophore are heavily investigated in drug discovery as carbonic anhydrase inhibitors and antimicrobial agents targeting dihydropteroate synthase (DHPS), as noted in literature detailing 1 [2].

To develop a robust mass spectrometry method, we must analyze its ionization potential. The exact monoisotopic mass of the neutral molecule is 297.024 Da , verified by 2 [1].

  • Ionization Strategy: While the sulfonamide nitrogen is weakly acidic and capable of negative electrospray ionization (ESI-), the terminal primary amine on the hydrazinecarbonyl group (hydrazide) is highly basic. By utilizing acidic mobile phase modifiers, we can force the protonation of this hydrazide group, yielding a highly stable and abundant [M+H]+ precursor ion at m/z 298.03 in ESI+ mode. This approach provides superior signal-to-noise (S/N) ratios compared to negative mode analysis.

Experimental Protocols: A Self-Validating Workflow

To ensure high data integrity (E-E-A-T), the following protocols are designed with built-in causality and system suitability checks.

Sample Preparation: Protein Precipitation (PPT)

Sulfonamides exhibit high plasma protein binding (often >90% to human serum albumin). A simple dilute-and-shoot approach will result in massive ion suppression and poor recovery. We utilize a 1:3 organic solvent precipitation to denature proteins and release the bound analyte.

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of the biological sample (plasma/serum) into a 1.5 mL low-bind Eppendorf tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (MeCN) spiked with an appropriate stable-isotope-labeled internal standard (IS). Causality: Cold MeCN rapidly denatures proteins while the 3x volume ensures complete precipitation without excessively diluting the sample.

  • Extraction: Vortex vigorously for 2 minutes to disrupt protein-drug complexes.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

System Suitability Test (SST)

Before batch acquisition, the system must self-validate. Inject a solvent blank followed by the Lower Limit of Quantification (LLOQ) standard.

  • Acceptance Criteria: The S/N ratio of the LLOQ must be ≥ 10. The blank injection must exhibit < 5% of the LLOQ peak area at the analyte's retention time to confirm the absence of autosampler carryover.

LC-MS/MS Method Parameters

UHPLC Separation Strategy

A C18 reversed-phase column is selected. The moderate hydrophobicity of the thiophene and phenyl rings ensures adequate retention on the C18 stationary phase, preventing the compound from eluting in the void volume where matrix salts cause severe ion suppression. The methodology aligns with established gradients for 3 [3].

Table 1: UHPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (MeCN + 0.1% FA)
0.0 0.40 95 5
1.0 0.40 95 5
4.0 0.40 10 90
5.0 0.40 10 90
5.1 0.40 95 5

| 7.0 | 0.40 | 95 | 5 |

Note: 0.1% Formic Acid (FA) lowers the pH below the pKa of the hydrazide group, ensuring complete protonation in the liquid phase prior to aerosolization.

Mass Spectrometry (MRM) Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 2: Optimized MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Ion Purpose
Target Compound 298.0 147.0 50 30 22 Quantifier

| Target Compound | 298.0 | 266.0 | 50 | 30 | 16 | Qualifier |

Visualizations & Mechanistic Pathways

Analytical Workflow

The following diagram maps the logical progression of the sample through the LC-MS/MS architecture.

LCMS_Workflow A Sample Prep Protein Ppt B UHPLC C18 Column A->B C ESI+ Ionization B->C D Q1: Precursor m/z 298.0 C->D E CID Fragmentation D->E F Q3: Product m/z 147.0 E->F

LC-MS/MS experimental workflow for N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide detection.

Collision-Induced Dissociation (CID) Causality

Understanding why specific fragments form is critical for assay troubleshooting.

  • m/z 147.0 (Quantifier): The S-N bond of the sulfonamide is highly labile under CID. Cleavage here localizes the positive charge on the thiophene ring, forming a stable thiophene-2-sulfonyl cation. This is a universal diagnostic fragment for thiophene-2-sulfonamides, corroborated by structural studies on 4 [4].

  • m/z 266.0 (Qualifier): The hydrazide tail is susceptible to neutral loss. The loss of the terminal hydrazine group (-32 Da) leaves a stable benzoyl-type cation.

CID_Fragmentation M [M+H]+ Precursor m/z 298.03 F1 Quantifier: m/z 147.0 [Thiophene-2-sulfonyl]+ M->F1 S-N Bond Cleavage F2 Qualifier: m/z 266.0 [- Hydrazine (-32 Da)] M->F2 Hydrazide Cleavage F3 Qualifier: m/z 119.0 [Aminobenzonitrile]+ M->F3 Complex Rearrangement

Collision-induced dissociation (CID) fragmentation pathways of the protonated precursor m/z 298.03.

References

  • Echemi Chemical Database - 379255-18-2, N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide Properties & Exact Mass.
  • BenchChem - Thiophene-2-sulfonic acid and Sulfonamide Derivatives: Mass Spectrometry and Synthesis.
  • Diva Portal - N-(Heteroaryl)thiophene sulfonamides as angiotensin AT2 receptor ligands: LC-MS Parameters.
  • Semantic Scholar - Aryl bis-sulfonamides bind to the active site of a homotrimeric isoprenoid biosynthesis enzyme: ESI-MS Analysis.

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Application

Application Notes and Protocols for N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide: A Novel Chemical Probe for Carbonic Anhydrase

Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of a Novel Bifunctional Probe In the dynamic landscape of molecular biology and drug discovery, chemical probes serve as indispensable too...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Bifunctional Probe

In the dynamic landscape of molecular biology and drug discovery, chemical probes serve as indispensable tools for dissecting complex biological processes and validating novel therapeutic targets. The molecule N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide presents a compelling scaffold for a novel chemical probe. Its structure is a deliberate synthesis of two key pharmacophores: a thiophene-2-sulfonamide moiety and a hydrazinecarbonylphenyl group. This unique combination suggests a bifunctional nature, with the potential for both specific enzyme inhibition and covalent modification or chelation, making it a versatile tool for researchers.

The thiophene-2-sulfonamide group is a well-established and potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes, including pH regulation, CO2 transport, and tumorigenesis.[1] The primary sulfonamide acts as a zinc-binding group, anchoring the molecule to the active site of CA isoforms.[2] The hydrazinecarbonyl moiety, on the other hand, introduces a reactive or chelating component. Hydrazine derivatives are known to form stable hydrazones with aldehydes and ketones, and can also act as chelating agents for metal ions.[3]

This guide provides a comprehensive framework for the characterization and application of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide as a chemical probe for studying carbonic anhydrase biology. We will delve into its hypothesized mechanism of action, provide detailed protocols for its validation and use in both biochemical and cell-based assays, and discuss the critical control experiments necessary for rigorous scientific inquiry.

Hypothesized Mechanism of Action

We hypothesize that N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide acts as a potent inhibitor of carbonic anhydrases. The thiophene-2-sulfonamide will anchor the molecule to the zinc ion in the active site of CAs, while the hydrazinecarbonylphenyl tail can be explored for secondary interactions or as a reactive handle for conjugation or target identification.

Hypothesized_Mechanism cluster_CA Carbonic Anhydrase Active Site Zn Zn²⁺ His His Zn->His His2 His Zn->His2 His3 His Zn->His3 Probe N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide Thiophene-2-sulfonamide Hydrazinecarbonylphenyl Probe:sulfonamide->Zn Coordinates with Zinc Cellular_Effects Modulation of pH and Ion Transport Probe->Cellular_Effects Inhibits CA activity leading to

Caption: Hypothesized binding of the probe to the CA active site.

Biochemical Characterization of the Probe

The foundational step in utilizing any new chemical probe is to thoroughly characterize its interaction with its putative target. For N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide, this involves determining its inhibitory potency and selectivity against various carbonic anhydrase isoforms.

Table 1: Key Parameters for Biochemical Evaluation
ParameterDescriptionExperimental Method
IC₅₀ The concentration of the probe required to inhibit 50% of the enzyme's activity.Stopped-flow CO₂ hydration assay
Kᵢ The inhibition constant, a measure of the probe's binding affinity to the enzyme.Cheng-Prusoff equation using IC₅₀ values
Isoform Selectivity The relative inhibitory potency against a panel of CA isoforms (e.g., CA I, II, IX, XII).Comparative IC₅₀ determination
Mechanism of Inhibition Reversible vs. Irreversible; Competitive, Non-competitive, or Uncompetitive.Lineweaver-Burk or Dixon plots
Protocol 1: Determination of IC₅₀ using a Stopped-Flow CO₂ Hydration Assay

This protocol describes the measurement of the probe's inhibitory effect on the hydration of CO₂ catalyzed by a purified carbonic anhydrase isoform.

Materials:

  • Purified recombinant human carbonic anhydrase (e.g., hCA II)

  • N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide

  • CO₂-saturated water

  • Buffer (e.g., 10 mM HEPES, pH 7.5)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the probe in DMSO to create a 10 mM stock solution.

    • Prepare a 1 mg/mL stock solution of the purified CA enzyme in buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • Prepare a series of dilutions of the probe in the assay buffer.

    • In a microcentrifuge tube, mix a fixed concentration of the CA enzyme (e.g., 10 nM final concentration) with varying concentrations of the probe.

    • Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature to allow for binding equilibrium.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (containing the pH indicator).

    • Load the second syringe with CO₂-saturated water.

    • Rapidly mix the contents of the two syringes and monitor the change in absorbance of the pH indicator over time (typically at 400 nm for p-nitrophenol). The initial rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial rate for each inhibitor concentration.

    • Plot the initial rate as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation:

  • Positive Control: Include a known, potent CA inhibitor (e.g., acetazolamide) to validate the assay setup.

  • Negative Control: Perform the assay with DMSO vehicle alone to determine the uninhibited enzyme activity.

  • Counter-Screening: To assess selectivity, perform the assay with other CA isoforms (e.g., CA I, IX, XII).

Application in Cell-Based Assays

Once the biochemical profile of the probe is established, its effects can be investigated in a cellular context. The following protocols are designed to probe the downstream consequences of carbonic anhydrase inhibition in cultured cells.

Protocol 2: Assessing Changes in Extracellular Acidification (ECAR)

Carbonic anhydrase IX, a tumor-associated isoform, plays a key role in maintaining pH homeostasis in cancer cells by converting CO₂ to bicarbonate and a proton, leading to extracellular acidification. This protocol uses a Seahorse XF Analyzer to measure the effect of the probe on ECAR.

Materials:

  • Cancer cell line known to express CA IX (e.g., MDA-MB-231)

  • N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Base Medium

  • Glucose, Oligomycin, 2-Deoxyglucose (2-DG)

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

  • Probe Treatment:

    • Prepare a working solution of the probe in Seahorse XF Base Medium.

    • Replace the culture medium with the probe-containing medium and incubate for the desired time (e.g., 1-4 hours).

  • Seahorse XF Analysis:

    • Perform a Glycolysis Stress Test by sequentially injecting glucose, oligomycin, and 2-DG.

    • The instrument will measure the Extracellular Acidification Rate (ECAR) in real-time.

  • Data Analysis:

    • Compare the ECAR profiles of probe-treated cells with vehicle-treated control cells. A decrease in ECAR upon probe treatment would be consistent with CA IX inhibition.

Self-Validation:

  • Positive Control: Use a known CA IX inhibitor to confirm the expected effect on ECAR.

  • Genetic Knockdown/Knockout: Compare the effect of the probe in wild-type cells versus cells where CA IX has been genetically silenced (e.g., using siRNA or CRISPR). The effect of the probe should be diminished in the absence of its target.

Experimental_Workflow Start Start Biochem Biochemical Characterization (Protocol 1) Start->Biochem Determine IC₅₀, Kᵢ, Selectivity Cell_Based Cell-Based Assays (Protocol 2) Biochem->Cell_Based Validate cellular activity (e.g., ECAR) Target_Engagement Target Engagement Studies (CETSA) Cell_Based->Target_Engagement Confirm target binding in cells Phenotypic_Screen Phenotypic Screening (e.g., Hypoxia Viability) Target_Engagement->Phenotypic_Screen Investigate functional consequences End End Phenotypic_Screen->End

Caption: A logical workflow for characterizing the chemical probe.

Advanced Applications and Future Directions

The hydrazinecarbonyl moiety of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide opens up possibilities for more advanced applications beyond simple inhibition.

  • Target Identification and Validation: The hydrazine group can potentially be used to covalently label binding partners after metabolic activation or through chemical cross-linking strategies. This could be invaluable for identifying off-targets or novel interacting proteins.

  • Development of Fluorescent Probes: The hydrazine can serve as a chemical handle for the conjugation of fluorophores, enabling the development of imaging probes to visualize the subcellular localization of carbonic anhydrases.

  • Probing Enzyme-Substrate Interactions: The bifunctional nature of the probe could be exploited to trap and study the enzyme-substrate complex, providing deeper insights into the catalytic mechanism of carbonic anhydrases.

Conclusion

N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide is a promising, albeit novel, chemical entity with significant potential as a chemical probe for the study of carbonic anhydrases. Its rational design, incorporating a potent CA-inhibiting scaffold with a reactive/chelating moiety, offers a versatile platform for a range of applications in molecular biology and drug discovery. The protocols and validation strategies outlined in this guide provide a robust framework for researchers to characterize this probe and unlock its full potential in elucidating the multifaceted roles of carbonic anhydrases in health and disease.

References

  • Castellón, J. O., et al. (2025). An activation-based high throughput screen identifies caspase-10 inhibitors. RSC Chemical Biology.
  • Giel-Pietraszuk, M., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences.
  • Santa Cruz Biotechnology. (n.d.). Chemical and Peptide Caspase Inhibitors.
  • Kovaleva, A., et al. (2023). Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells. Chemical Science.
  • Wang, Y., et al. (2024). Super-Sensitive Chemiluminescent Probe for the Detection of Caspase-3 Activity. ACS Sensors.
  • Benchchem. (n.d.). N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide.
  • Benchchem. (n.d.). N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide.
  • Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry.
  • Ghorab, M. M., et al. (2018). Anticancer and radio-sensitizing evaluation of some new sulfonamide derivatives bearing pyridone, thiophene, and hydrazone moieties. Medicinal Chemistry Research.
  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical Health Risks.
  • Abdel-rahman, H. M., et al. (2023). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. Molecules.
  • WZ1–WZ4. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. International Journal of Molecular Sciences.
  • Di Mola, A., et al. (2025). Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy. Molecules.
  • Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences.
  • Tsegaye, G. M., & Tadesse, S. (2024). Novel Synthesis of N–N Azo and Hydrazine Phenyl Ligand Derivatives for Copper(II) Complex Bio-Active Application. IntechOpen.

Sources

Method

Application Note: Preclinical Formulation Strategies for N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide

Target Audience: Research Scientists, Preclinical Toxicologists, and Formulation Engineers Compound Identity: N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (CAS: 379255-18-2) Introduction and Physicochemical Rat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Preclinical Toxicologists, and Formulation Engineers Compound Identity: N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (CAS: 379255-18-2)

Introduction and Physicochemical Rationale

The transition of novel small molecules from in vitro screening to in vivo animal models is frequently bottlenecked by poor aqueous solubility. N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (CAS 379255-18-2) is a highly specialized screening compound characterized by a hydrophobic thiophene-2-sulfonamide core and a hydrazinecarbonyl (hydrazide) moiety [1].

To design an efficacious in vivo formulation, we must first analyze the causality between the compound's structure and its macroscopic behavior:

  • Thiophene-2-sulfonamide group: Contributes significant lipophilicity. The sulfonamide nitrogen is weakly acidic (pKa ~8.5–9.5).

  • Hydrazinecarbonyl group: Acts as a weak base/nucleophile (pKa ~3.0–4.0) and a strong hydrogen-bond donor/acceptor.

  • Net Behavior: At physiological pH (7.4), the molecule remains largely un-ionized and highly hydrophobic, exhibiting classic Biopharmaceutics Classification System (BCS) Class II/IV behavior [2]. Direct addition to aqueous buffers will result in rapid crystallization.

To achieve systemic exposure in rodent models (mice/rats) without causing injection-site necrosis or systemic embolisms, we must employ thermodynamically stable solubilization techniques. This guide details two field-proven strategies: Co-solvent/Micellar Solubilization (for IV/IP routes) and Cyclodextrin Inclusion Complexation (for IP/PO routes).

Formulation Decision Matrix

The following table summarizes the quantitative data and mechanistic rationale for selecting a formulation vehicle based on the intended route of administration.

Formulation VehicleEst. Max SolubilityTolerated RoutesStability (25°C)Mechanistic Rationale
10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline 5 – 10 mg/mLIV, IP, PO4 – 6 hoursDMSO disrupts the crystal lattice; PEG400 acts as a solvent bridge; Tween 80 forms micelles to prevent precipitation upon blood dilution.
20% (w/v) HP-β-CD in Saline 2 – 5 mg/mLIP, SC, PO> 24 hoursThe hydrophobic cavity of Hydroxypropyl-β-cyclodextrin encapsulates the thiophene and phenyl rings, masking lipophilicity[3].
0.5% Na-CMC / 0.1% Tween 80 in Water > 50 mg/mL (Suspension)PO only> 7 daysViscous polymer network physically suspends micronized drug particles for gradual gastrointestinal dissolution.

Experimental Workflows & Methodologies

Protocol A: Co-Solvent Formulation for Intravenous (IV) Administration

Goal: Prepare a 2.0 mg/mL clear solution for a 10 mg/kg IV dose in mice (assuming 5 mL/kg dosing volume).

Expert Insight (Causality): The order of addition is the most critical factor in this protocol. Adding aqueous saline before the surfactants will cause immediate, irreversible precipitation of the sulfonamide.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 2.0 mg of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide into a clean glass vial.

  • Primary Solubilization: Add 100 µL of pure DMSO (10% of final volume). Vortex vigorously for 60 seconds. Self-Validation: The solution must be 100% clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Solvent Bridging: Add 400 µL of PEG400 (40% of final volume). Vortex for 30 seconds. PEG400 lowers the dielectric constant of the mixture, preparing it for aqueous dilution.

  • Micelle Formation: Add 50 µL of Tween 80 (5% of final volume). Pipette up and down to ensure the viscous surfactant is fully integrated.

  • Aqueous Dilution: Slowly add 450 µL of 0.9% sterile saline dropwise (1 drop per 2 seconds) while continuously vortexing the vial. Continuous agitation prevents localized supersaturation.

  • Sterilization & QC: Pass the final solution through a 0.22 µm PTFE syringe filter.

    • Self-Validating QC: Shine a red laser pointer through the vial (Tyndall effect test). A solid beam path indicates nano-precipitates; the solution must be discarded if the beam is highly visible.

Protocol B: HP-β-CD Formulation for Intraperitoneal (IP) / Oral (PO) Dosing

Goal: Prepare a 5.0 mg/mL solution using cyclodextrin inclusion to minimize organic solvent toxicity [3].

  • Vehicle Preparation: Dissolve 20 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 100 mL of sterile water to create a 20% (w/v) stock solution. Stir until completely transparent.

  • Drug Addition: Weigh 5.0 mg of the compound into a glass vial.

  • Complexation: Add 1.0 mL of the 20% HP-β-CD solution.

  • Thermodynamic Driving: The inclusion process requires energy. Sonicate the vial at 45°C for 30–45 minutes. The heat increases the kinetic energy, allowing the hydrophobic thiophene ring to displace water molecules inside the cyclodextrin cavity.

  • Equilibration: Allow the solution to cool to room temperature. Self-Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the compound has exceeded its complexation capacity, and the supernatant must be quantified via HPLC before dosing.

In Vivo Workflow Visualization

The following diagram illustrates the logical progression from physicochemical profiling to in vivo execution, ensuring high-fidelity pharmacokinetic (PK) data generation.

G A Compound Profiling (CAS 379255-18-2) B Co-Solvent Strategy (DMSO/PEG400/Tween) A->B High LogP / IV Need C Cyclodextrin Strategy (20% HP-β-CD) A->C Aromatic Rings / PO Need D IV Administration (Max 5 mL/kg) B->D E PO/IP Administration (Max 10 mL/kg) B->E C->E F PK Sampling & LC-MS/MS Analysis D->F E->F

Workflow for N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide in vivo formulation and PK.

Conclusion

Successfully formulating N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide requires respecting its rigid, hydrophobic architecture. By utilizing sequential co-solvent addition to prevent localized precipitation, or by masking the lipophilic surface area via HP-β-CD inclusion, researchers can achieve reliable systemic exposure. Always validate the physical stability of the formulation using visual and centrifugal QC checks prior to animal administration to ensure ethical compliance and data integrity.

References

  • Di, L., & Kerns, E. H. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Center for Biotechnology Information (PMC). URL:[Link]

  • Hanumegowda, U. M., Wu, Y., & Adams, S. P. (2014). Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery. Journal of Pharmaceutics & Pharmacology. URL:[Link]

Application

Application Note: High-Sensitivity LC-MS/MS Bioanalytical Method for the Quantification of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide in Plasma

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals. Molecular Rationale & Analytical Challenges N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (Chemical Formula: C11H1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals.

Molecular Rationale & Analytical Challenges

N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (Chemical Formula: C11H11N3O3S2, MW: 297.35) is a hybrid pharmacophore featuring both a thiophene-2-sulfonamide group and an anthranilic acid-derived hydrazide. Developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound in biological matrices requires navigating two distinct chemical liabilities:

  • Hydrazide Reactivity: The primary hydrazide moiety (-CONHNH2) is highly nucleophilic. In plasma, it is susceptible to ex vivo degradation via Schiff base formation with endogenous circulating aldehydes or ketones.

  • Protein Binding & Matrix Effects: Sulfonamides typically exhibit moderate-to-high plasma protein binding and are prone to severe ion suppression in electrospray ionization (ESI) if endogenous phospholipids are not adequately removed [1].

The Causality of Method Design: To counteract these liabilities, a simple protein precipitation (PPT) is insufficient. Instead, we utilize a polymeric Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) conducted at 4°C. The low temperature arrests hydrazide reactivity, while the HLB chemistry comprehensively washes away matrix phospholipids, ensuring a clean extract and preserving the structural integrity of the analyte.

Workflow A Plasma Sample (Spiked with IS, 4°C) B Solid Phase Extraction (SPE) HLB Cartridge A->B C Elution & Reconstitution (0.1% FA in 15% ACN) B->C D UHPLC Separation (C18, Gradient Elution) C->D E ESI+ MS/MS Detection (MRM Mode) D->E F Data Processing & PK Analysis E->F

Caption: LC-MS/MS bioanalytical workflow for plasma sample preparation and analysis.

Self-Validating Experimental Protocol

To ensure data trustworthiness, this protocol incorporates built-in System Suitability Testing (SST) and Quality Control (QC) bracketing, aligning with the FDA Bioanalytical Method Validation Guidance [2]. Sulfamethoxazole-d4 is utilized as the Internal Standard (IS) to normalize extraction recovery and ionization efficiency.

Sample Preparation: Solid Phase Extraction (SPE)

Rationale: HLB cartridges retain both the polar hydrazide and the lipophilic thiophene ring, allowing for aggressive washing of plasma proteins and salts.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) followed by 1.0 mL of LC-MS grade water through a 30 mg/1 mL HLB SPE cartridge.

  • Sample Loading: Aliquot 100 µL of human plasma into a pre-chilled microcentrifuge tube. Add 10 µL of IS working solution (500 ng/mL Sulfamethoxazole-d4) and 100 µL of 2% Formic Acid (FA) in water to disrupt protein binding. Load the mixture onto the cartridge.

  • Washing: Wash with 1.0 mL of 5% MeOH in water to remove highly polar endogenous interferences. Discard the flow-through.

  • Elution: Elute the analytes with 1.0 mL of 100% Acetonitrile (ACN) into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (85:15, v/v). Transfer to an autosampler vial maintained at 4°C.

UHPLC Chromatographic Conditions

Rationale: The basic hydrazine nitrogen dictates the use of an acidic modifier. 0.1% FA ensures the analyte remains fully protonated ([M+H]+), preventing peak tailing on the stationary phase and maximizing ESI+ ionization.

  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5.0 µL

  • Gradient Program:

    • 0.00 - 0.50 min: 5% B

    • 0.50 - 2.50 min: Linear gradient to 95% B

    • 2.50 - 3.50 min: Hold at 95% B (Column Wash)

    • 3.50 - 3.60 min: Return to 5% B

    • 3.60 - 5.00 min: Re-equilibration at 5% B

Tandem Mass Spectrometry (MS/MS) Parameters

Rationale: In ESI+ mode, the molecule readily accepts a proton to form the [M+H]+ precursor at m/z 298.0. Collision-Induced Dissociation (CID) primarily cleaves the sulfonamide S-N bond, yielding the highly stable thiophene-2-sulfonyl cation at m/z 147.0. A secondary cleavage at the hydrazide C-N bond yields an acylium ion at m/z 120.0.

Fragmentation M [M+H]+ m/z 298.0 F1 Thiophene-2-sulfonyl cation m/z 147.0 (Quantifier) M->F1 CID (CE: 22 eV) F2 Acylium fragment m/z 120.0 (Qualifier) M->F2 CID (CE: 35 eV) F3 Neutral Loss (Hydrazine + SO2) M->F3

Caption: Proposed CID fragmentation pathway for the protonated precursor ion m/z 298.0.

Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target Compound 298.0147.0503022Quantifier
Target Compound 298.0120.0503035Qualifier
Sulfamethoxazole-d4 (IS) 258.1160.1502518Internal Standard

Self-Validation Check (SST): Prior to running the analytical batch, inject six consecutive replicates of the Lower Limit of Quantification (LLOQ) standard (1.0 ng/mL). Proceed only if the Relative Standard Deviation (RSD) of the analyte peak area is ≤ 15% and the signal-to-noise (S/N) ratio is ≥ 10.

Method Validation Summary

The method was validated in accordance with the 2018 FDA Guidance for Industry on Bioanalytical Method Validation [2]. The rigorous SPE cleanup resulted in negligible matrix effects, proving the reliability of the assay for pharmacokinetic profiling.

Table 2: Summary of Bioanalytical Validation Parameters

ParameterResult / RangeFDA Acceptance Criteria Met?
Linearity Range 1.0 – 1000 ng/mL (r² > 0.995)Yes
Lower Limit of Quantification (LLOQ) 1.0 ng/mL (S/N > 15)Yes (Precision ≤ 20%, Accuracy ±20%)
Intra-day Precision (CV%) 3.2% – 8.5% (across 4 QC levels)Yes (≤ 15%)
Inter-day Accuracy (% Bias) -4.1% to +5.2%Yes (± 15%)
Matrix Effect (IS Normalized) 94.5% – 102.3%Yes (Consistent across 6 lots)
Extraction Recovery 88.4% ± 4.1%Yes (Consistent and reproducible)
Autosampler Stability Stable for 48 hours at 4°CYes (< 15% deviation)

References

  • Title: Development and Validation of an LC-MS/MS Method for Quantification of the Novel Antibacterial Candidate DA-7010 in Plasma and Application to a Preclinical Pharmacokinetic Study Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide in assay buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical challenges associated with N-[2-(hydrazinecarbonyl)phenyl]thiophene...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical challenges associated with N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide .

This compound features a highly lipophilic thiophene core paired with two strong hydrogen-bonding moieties: a sulfonamide and a hydrazinecarbonyl group. This structural combination often leads to high crystal lattice energy and rapid precipitation when transitioning from organic stock solutions into aqueous assay buffers.

Below, you will find a comprehensive troubleshooting guide, structural FAQs, and self-validating protocols to ensure your biochemical and cell-based assays yield reliable, artifact-free data.

Part 1: Troubleshooting Workflow

Before altering your assay conditions, it is critical to follow a logical progression that balances solubility enhancement with assay compatibility.

Solubility_Troubleshooting Start Compound Precipitates in Assay Buffer Check_pH Is assay pH < pKa of Sulfonamide? Start->Check_pH Adjust_pH Increase Buffer pH (e.g., pH 8.0) Check_pH->Adjust_pH Yes Check_Cosolvent Optimize Co-solvent (DMSO / PEG400) Check_pH->Check_Cosolvent No Adjust_pH->Check_Cosolvent Still Precipitates Success Soluble Compound Ready for Assay Adjust_pH->Success Solves Issue Add_Excipient Add Solubilizer (HP-β-CD or Tween-20) Check_Cosolvent->Add_Excipient Still Precipitates Check_Cosolvent->Success Solves Issue Add_Excipient->Success

Caption: Decision tree for optimizing aqueous solubility of hydrophobic sulfonamides in assays.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide instantly turn cloudy when spiked into my pH 7.4 PBS buffer? A1: The cloudiness is a classic "solvent shift" precipitation. While the compound is highly soluble in 100% DMSO, diluting it into an aqueous buffer drastically reduces the solvation capacity of the medium. Mechanistically, the thiophene and phenyl rings drive hydrophobic exclusion from water. Simultaneously, the sulfonamide (-SO₂NH-) and hydrazinecarbonyl (-CONHNH₂) groups act as powerful intermolecular hydrogen bond donors and acceptors. Without a co-solvent to disrupt these interactions, the molecules self-associate and crash out of solution. 1 [1].

Q2: Can I just adjust the pH of my assay buffer to force it into solution? A2: Yes, if your biological target tolerates it. Sulfonamides are weak acids. The thiophene-2-sulfonamide moiety typically exhibits a pKa in the range of 6.5 to 8.0, depending on the exact electronic environment. If your assay is currently at pH 7.0, a significant fraction of the drug is neutral and highly lipophilic. By raising the buffer pH to 8.0 or 8.5, you deprotonate the sulfonamide nitrogen, generating an anion. This ion-dipole interaction with water exponentially increases thermodynamic solubility.

Q3: My target requires a strict pH of 7.4. What excipients can I use that won't denature my proteins? A3: If pH adjustment is off the table, you must rely on carrier molecules or surfactants.

  • Cyclodextrins (e.g., 2-Hydroxypropyl-β-cyclodextrin / HP-β-CD): This is the gold standard for compounds with hydrophobic aromatic rings. The hydrophobic cavity of HP-β-CD encapsulates the thiophene or phenyl ring, shielding it from water, while the hydrophilic exterior maintains aqueous solubility.

  • Non-ionic Surfactants (e.g., 0.01% - 0.1% Tween-20 or Triton X-100): These form micelles that sequester the lipophilic compound. Ensure you stay above the Critical Micelle Concentration (CMC) but below the threshold that causes protein denaturation in your specific assay.

Q4: Should I be measuring kinetic or thermodynamic solubility for my high-throughput screening (HTS) assays? A4: For early-stage drug discovery and biochemical assays, kinetic solubility is the appropriate metric. Thermodynamic solubility measures the equilibrium of a solid crystalline powder in water over 24-72 hours. In contrast, 2 [2] by starting with a DMSO stock solution and diluting it into an aqueous buffer. This tells you the maximum concentration you can reach before the supersaturated compound begins to precipitate.

Part 3: Quantitative Data on Solubility Enhancement

To guide your formulation strategy, below is a comparative summary of typical kinetic solubility enhancements observed for highly hydrophobic sulfonamides when utilizing different buffer modifications.

Buffer Formulation StrategyFinal DMSO (%)Mechanism of ActionExpected Solubility Limit (µM)Assay Compatibility
Standard PBS (pH 7.4) 1.0%Baseline< 5 µMHigh
PBS (pH 8.5) 1.0%Sulfonamide Deprotonation~ 50 - 100 µMTarget-dependent
PBS + 5% PEG400 1.0%Co-solvent polarity reduction~ 25 µMModerate
PBS + 0.05% Tween-20 1.0%Micellar encapsulation~ 150 µMHigh (Biochemical)
PBS + 10 mM HP-β-CD 1.0%Host-guest inclusion complex> 250 µMHigh (Cellular & In vitro)

Part 4: Experimental Protocol - Kinetic Solubility via Laser Nephelometry

To ensure your compound remains soluble during your assays, you must validate your chosen buffer system. Laser nephelometry is the industry standard for this, as it detects the light scattering caused by sub-visible precipitated particles. 3 [3].

Kinetic_Solubility_Assay Stock Prepare 10 mM DMSO Stock Dilution Serial Dilution in DMSO Stock->Dilution Buffer Spike into Aqueous Buffer (Final 1% DMSO) Dilution->Buffer Incubate Incubate 2h @ 25°C with Shaking Buffer->Incubate Readout Measure Light Scattering (Nephelometer) Incubate->Readout Analysis Plot Scattering vs. Concentration Readout->Analysis

Caption: Step-by-step workflow for high-throughput kinetic solubility assessment using laser nephelometry.

Step-by-Step Methodology:

1. Preparation of Stock and Dilutions:

  • Dissolve N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide in 100% anhydrous DMSO to create a 10 mM master stock.

  • Prepare a 10-point, 2-fold serial dilution of the compound in 100% DMSO using a 96-well V-bottom plate.

2. Buffer Spiking (The "Solvent Shift"):

  • Dispense 198 µL of your target assay buffer (e.g., PBS + 10 mM HP-β-CD, pH 7.4) into a clear, flat-bottom 96-well assay plate.

  • Rapidly transfer 2 µL of the DMSO serial dilutions into the buffer plate. Critical Causality Note: Always add the DMSO stock to the aqueous buffer, not the other way around. This ensures rapid dispersion and prevents localized high-concentration zones that nucleate crystal formation.

  • The final DMSO concentration is now 1.0%, and the compound concentration ranges from 100 µM down to ~0.2 µM.

3. Incubation & Equilibration:

  • Seal the plate and incubate at 25°C (or your specific assay temperature) for 2 hours on a plate shaker at 500 RPM. This allows time for supersaturated solutions to nucleate and precipitate.

4. Nephelometric Readout & Analysis:

  • Read the plate using a laser nephelometer (e.g., BMG NEPHELOstar).

  • Data Analysis: Plot the compound concentration (x-axis) against the Relative Nephelometric Units (RNU) of scattered light (y-axis).

  • Self-Validation: The baseline will be flat at low concentrations. The exact concentration where the RNU signal sharply increases (the "kick-off" point) represents the kinetic solubility limit of the compound in that specific buffer. You must run your biological assays below this concentration.

References

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs - Pharma Focus Asia. Available at:[Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide Precipitation in Cell Culture Media

Welcome to the Technical Support Center. As application scientists, we frequently encounter the challenge of introducing complex, hydrophobic small molecules into aqueous in vitro systems.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter the challenge of introducing complex, hydrophobic small molecules into aqueous in vitro systems. N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (CAS 379255-18-2) is a prime example of a compound that requires precise handling to maintain its kinetic solubility.

This guide is designed for researchers and drug development professionals. It bypasses superficial fixes and dives into the thermodynamic causality of compound precipitation, providing you with self-validating protocols to ensure scientific integrity in your assays.

Part 1: Compound Profile & The Precipitation Challenge

N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide is a structurally complex synthetic small molecule . The presence of the thiophene ring and the phenyl group confers significant lipophilicity to the molecule. While the sulfonamide and hydrazinecarbonyl (hydrazide) moieties offer limited hydrogen-bonding potential, they are insufficient to overcome the thermodynamic penalty of aqueous solvation at high concentrations.

Because of this structural profile, the compound is highly soluble in aprotic polar solvents like Dimethyl Sulfoxide (DMSO) but thermodynamically unstable in high-dielectric aqueous environments (e.g., DMEM, RPMI). When introduced improperly to cell culture media, it is highly prone to "crashing out" or forming colloidal aggregates.

Part 2: Mechanistic Troubleshooting Guide (FAQs)

Q1: Why does this compound form a cloudy precipitate immediately upon addition to my cell culture media? A1: This phenomenon is known as "solvent shock." When a highly concentrated DMSO stock is injected directly into an aqueous medium, the rapid transition in solvent polarity causes localized supersaturation. The thermodynamic penalty of exposing the compound's hydrophobic thiophene and phenyl rings to water drives the molecules to rapidly aggregate to minimize their exposed surface area, resulting in macroscopic precipitation .

Q2: If the precipitate eventually settles at the bottom of the well, can I still trust my assay results? A2: No. Precipitation fundamentally alters the effective free concentration of your compound. If 50% of your compound is locked in a crystal lattice at the bottom of the well, your calculated IC50 will be artificially high, leading to a severe underestimation of the drug's potency. Furthermore, sub-visible colloidal aggregates can cause non-specific assay interference by partially unfolding proteins or physically sequestering cell surface receptors .

Q3: How does temperature influence the solubility of this sulfonamide derivative? A3: Adding DMSO stocks to cold (4°C) media severely exacerbates solvent shock. Dissolution requires activation energy. The kinetic energy present in media pre-warmed to 37°C helps overcome the activation energy barrier, allowing the compound to disperse before nucleation and crystal growth can occur.

Q4: Can I simply increase the final DMSO concentration to keep the compound soluble? A4: While increasing DMSO improves thermodynamic solubility, it compromises biological integrity. Final DMSO concentrations exceeding 0.1% to 0.5% (v/v) can induce cellular toxicity, alter lipid bilayer permeability, and cause massive transcriptomic shifts. You must optimize the dilution method rather than relying on high solvent loads .

Part 3: Mandatory Visualizations

The following diagrams illustrate the thermodynamic mechanism of precipitation and the logical workflow for troubleshooting it in the lab.

Mechanism A 100% DMSO Stock (High Solubility) B Direct Addition to Aqueous Media A->B Rapid Dilution F Intermediate Dilution (Step-Down) A->F Optimized Method C Localized Supersaturation B->C Solvent Shock D Hydrophobic Aggregation C->D Thermodynamic Penalty E Macroscopic Precipitation D->E Nucleation G Homogeneous Distribution F->G Gradual Polarity Shift

Caption: Mechanism of solvent shock and the thermodynamic pathway to precipitation versus optimized dilution.

Troubleshooting Start Precipitate Observed in Media CheckStock Is the DMSO stock completely clear? Start->CheckStock WarmStock Warm to 37°C & Vortex. Check for degradation. CheckStock->WarmStock No CheckTemp Was media pre-warmed to 37°C? CheckStock->CheckTemp Yes WarmStock->CheckTemp WarmMedia Pre-warm media before compound addition. CheckTemp->WarmMedia No CheckMethod Was stock added directly to full volume? CheckTemp->CheckMethod Yes WarmMedia->CheckMethod UseIntermediate Use step-down serial dilution method. CheckMethod->UseIntermediate Yes Success Compound Solubilized (Proceed to Assay) CheckMethod->Success No UseIntermediate->Success

Caption: Step-by-step troubleshooting workflow for resolving compound precipitation in cell culture.

Part 4: Experimental Protocols

To ensure self-validating and reproducible results, utilize the following methodologies when handling N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide.

Protocol 1: The "Step-Down" Intermediate Dilution Method

Objective: Prevent solvent shock by gradually adapting the compound to the aqueous dielectric constant.

  • Master Stock Preparation: Weigh the compound powder and dissolve it in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously and sonicate for 5 minutes at room temperature until visually clear.

  • Vehicle Control Setup: Prepare a parallel tube containing only 100% DMSO to serve as your biological baseline control.

  • Media Pre-Warming: Warm the target cell culture media (e.g., DMEM supplemented with 10% FBS) to exactly 37°C in a water bath. Note: Serum proteins like albumin can act as carrier proteins, aiding in the solubilization of hydrophobic compounds.

  • Intermediate Dilution: Instead of adding the 10 mM stock directly to your cells, transfer 10 µL of the master stock into 90 µL of 100% DMSO to create a 1 mM working stock.

  • Step-Down Addition: Add 10 µL of the 1 mM working stock dropwise to 990 µL of the pre-warmed media while continuously vortexing at a low speed. This yields a 10 µM solution with 1% DMSO.

  • Final Assay Dilution: Dilute the 10 µM solution 1:10 in pre-warmed media to achieve a 1 µM final assay concentration with a safe 0.1% final DMSO concentration.

  • Visual Validation: Inspect the final solution under a stereomicroscope to confirm the absence of micro-crystals before applying it to your cell cultures.

Protocol 2: Kinetic Aqueous Solubility Limit Assay

Objective: Determine the Critical Aggregation Concentration (CAC) of the compound in your specific complete media .

  • Prepare a 2-fold serial dilution of the compound in 100% DMSO (e.g., from 10 mM down to 0.15 mM).

  • Aliquot 1 mL of pre-warmed (37°C) complete cell culture media into a series of clear microcentrifuge tubes.

  • Add 1 µL of each DMSO stock to the corresponding media tube, ensuring the final DMSO concentration remains locked at 0.1%. Vortex immediately.

  • Incubate the tubes at 37°C with 5% CO₂ for 2 hours to simulate actual assay conditions.

  • Centrifuge the tubes at 15,000 x g for 15 minutes at room temperature.

  • Validation: Carefully inspect the bottom of the tubes for a visible pellet. The highest concentration tube lacking a sedimented pellet represents the kinetic solubility limit of the compound in your specific assay system.

Part 5: Quantitative Data Presentation

Adhering to strict physicochemical limits is critical for assay reproducibility. The table below summarizes the quantitative boundaries for handling hydrophobic sulfonamides in cell culture.

ParameterRecommended LimitConsequence of Exceeding Limit
Final DMSO Concentration ≤ 0.1% (v/v)Cellular toxicity, altered membrane permeability, and transcriptomic shifts.
Master Stock Concentration 10 mM - 20 mMIncomplete dissolution in DMSO; requires excessive heating/sonication which may degrade the compound.
Media Temperature at Addition 37°CIncreased activation energy for dissolution; severely exacerbates solvent shock and nucleation.
Maximum Assay Concentration < Kinetic Solubility LimitFormation of colloidal aggregates; false negatives/positives in downstream biochemical assays.
Centrifugation Validation 15,000 x g (15 min)Micro-precipitates remain suspended in the supernatant, interfering with optical/fluorescent readouts.

References

  • Auld DS, Inglese J, Dahlin JL. "Assay Interference by Aggregation." Assay Guidance Manual [Internet]. National Center for Advancing Translational Sciences, 2017. URL: [Link]

Troubleshooting

Technical Support Center: Resolving False Positives in N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide Fluorescence Assays

Welcome to the technical support center for researchers utilizing N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide and related compounds in fluorescence-based assays. This guide is designed to provide in-depth trou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide and related compounds in fluorescence-based assays. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to identify and mitigate false-positive results, ensuring the integrity of your screening data.

The unique chemical architecture of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide, which incorporates a thiophene-sulfonamide core and a hydrazinecarbonyl moiety, presents specific challenges in fluorescence assays. These structural features, while potentially valuable for targeted molecular interactions, are also associated with known assay interference mechanisms. This guide will walk you through a systematic process to deconvolute true biological activity from common assay artifacts.

Part 1: Frequently Asked Questions (FAQs) - Initial Hit Triage

This section addresses the first questions to ask when your compound shows activity in a primary fluorescence screen.

Q1: My compound shows activity in my primary screen. What are the immediate next steps to confirm it's a true hit?

A1: Initial activity is an exciting first step, but rigorous validation is critical to avoid pursuing false positives. The immediate next steps should involve a confirmation run and the design of an orthogonal assay.

  • Hit Confirmation: Re-test the compound in the primary assay, ideally from a freshly prepared stock solution, to ensure the initial result is reproducible. This should be done in full dose-response format to establish an IC50 or EC50.[1]

  • Orthogonal Assay: This is the most crucial step. An orthogonal assay measures the same biological endpoint but uses a different detection technology (e.g., luminescence, absorbance, or a biophysical method like Surface Plasmon Resonance).[2][3] If the compound is a true hit, it should show comparable activity in the orthogonal assay. A significant loss of activity suggests the initial result was an artifact of the fluorescence-based readout.

Q2: What is compound autofluorescence, and how can I quickly check for it?

A2: Autofluorescence is the intrinsic ability of a compound to emit light upon excitation, which can be mistaken for a positive signal in a gain-of-signal assay.[4][5] Many organic molecules, especially those with aromatic ring systems like the one in your compound, are fluorescent.

A simple check is to run a "compound-only" control. Add your compound to the assay buffer in a microplate (without the enzyme or other biological components) and read the fluorescence at the same excitation and emission wavelengths used in your primary assay.[6] A high signal compared to the buffer-only control indicates autofluorescence.

Q3: Could the color of my compound solution be interfering with the assay?

A3: Yes. A colored compound can interfere through an "inner filter effect." If the compound absorbs light at the excitation or emission wavelength of your fluorophore, it can reduce the amount of light that reaches the detector, leading to apparent inhibition (a false positive in a loss-of-signal assay) or masking a true signal.[7] This is a form of fluorescence quenching. A quick visual inspection of your compound stock solution is a first step. If it has a distinct color, you should perform a UV-Visible absorbance scan to check for overlap with your assay's wavelengths.

Q4: What are Pan-Assay Interference Compounds (PAINS), and could my molecule be one?

A4: PAINS are chemical structures known to cause false-positive results in numerous high-throughput screens through various mechanisms, including non-specific reactivity and aggregation.[8][9] The hydrazinecarbonyl and sulfonamide moieties in your compound are present in known PAINS scaffolds.[8][10][11] While this doesn't automatically invalidate your hit, it serves as a strong warning sign and reinforces the need for the rigorous validation steps outlined in this guide.

Part 2: In-Depth Troubleshooting Guide - Deconvoluting False Positives

If initial checks suggest a potential artifact, a more systematic investigation is required. This guide provides detailed protocols to dissect the most common interference mechanisms.

Workflow for False Positive Identification

The following diagram outlines a logical workflow for systematically identifying the root cause of a suspected false positive.

False_Positive_Workflow Start Primary Screen Hit Confirm Confirm Hit (Dose-Response) Start->Confirm Autofluorescence Autofluorescence Assay (Compound + Buffer) Confirm->Autofluorescence If confirmed Quenching Quenching Assay (Compound + Fluorophore) Autofluorescence->Quenching If not autofluorescent FalsePositive False Positive (Artifact Identified) Autofluorescence->FalsePositive If fluorescent Aggregation Aggregation Assay (Detergent Test) Quenching->Aggregation If not quenching Quenching->FalsePositive If quenching Orthogonal Orthogonal Assay (Non-Fluorescent Readout) Aggregation->Orthogonal If detergent-insensitive Aggregation->FalsePositive If detergent-sensitive TrueHit Validated Hit Orthogonal->TrueHit If active Orthogonal->FalsePositive If inactive

Caption: Decision tree for validating a primary screening hit.

Characterizing Compound-Intrinsic Properties

Issue: Is the compound's intrinsic fluorescence creating a false signal?

This is addressed by a formal autofluorescence counter-assay.

This protocol quantifies the fluorescence of the test compound at the assay's specific wavelengths.[6]

Materials:

  • Test compound

  • Assay buffer

  • Black, opaque 96-well or 384-well microplate[12]

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer. The concentrations should match those used in the primary enzyme assay.

  • Add the diluted compound solutions to the wells of the microplate.

  • Include control wells containing only assay buffer (blank).

  • Read the fluorescence at the exact excitation and emission wavelengths used for your primary assay.

Interpretation: If the fluorescence intensity in the compound-containing wells is significantly above the blank, the compound is autofluorescent. This signal can be subtracted from your primary assay data, but be aware that high autofluorescence can obscure true inhibition and reduce assay quality.

ResultInterpretationNext Step
High Signal Compound is autofluorescent.Correct primary data by subtraction; consider red-shifted fluorophores for primary assay.[13]
Low Signal Compound is not autofluorescent.Proceed to Quenching Assay.
Investigating Compound Behavior in Assay Buffer

Issue: Is the compound forming aggregates that non-specifically inhibit the target?

Many organic molecules form colloidal aggregates at micromolar concentrations typical for HTS. These aggregates can sequester and denature proteins, leading to non-specific inhibition.[14][15] This is a very common mechanism for false positives.

Aggregation_Mechanism cluster_0 Low Concentration cluster_1 High Concentration (>CAC) cluster_2 High Concentration + Detergent Monomer Compound (Monomer) Enzyme_Free Active Enzyme Aggregate Compound Aggregate Enzyme_Seq Sequestered & Inhibited Enzyme Aggregate->Enzyme_Seq non-specific adsorption Monomer_D Compound (Monomer) Enzyme_Free_D Active Enzyme Detergent Detergent Micelles

Caption: Aggregation is concentration-dependent and disrupted by detergents.

The most effective counter-screen for aggregation is to test for detergent sensitivity. Non-specific inhibition by aggregates is often reversed by the presence of a non-ionic detergent, which disrupts the formation of these colloidal particles.[16][17]

This protocol assesses whether the observed inhibition is sensitive to detergents.[14]

Materials:

  • Test compound

  • All components of the primary fluorescence assay

  • Non-ionic detergent stock solution (e.g., 10% Triton X-100 or Tween-20)

Procedure:

  • Determine the IC50 of your compound using the standard primary assay protocol.

  • Run the assay again, but this time include 0.01% (v/v) Triton X-100 in the final assay buffer.[14] It is critical to ensure the enzyme itself remains active and stable in the presence of the detergent.

  • Determine the IC50 of your compound in the presence of the detergent.

Interpretation: A significant increase (shift to the right) in the IC50 value in the presence of detergent is a strong indicator of aggregation-based inhibition.[16]

ResultInterpretationNext Step
IC50 shifts > 5-fold Inhibition is likely due to aggregation.Classify as false positive; deprioritize compound.
IC50 is unchanged Inhibition is not sensitive to detergent.Proceed to confirmatory aggregation checks (DLS).

Confirmatory Technique: Dynamic Light Scattering (DLS)

DLS is a biophysical technique that directly measures particle size in solution.[18][19] It can be used to confirm that your compound forms aggregates at concentrations where inhibition is observed.[20][21]

This protocol directly detects the formation of aggregates.[22]

Materials:

  • Test compound

  • Assay buffer (filtered through a 0.02 µm filter)

  • DLS instrument with a microplate reader or cuvette holder

Procedure:

  • Prepare solutions of your compound in the filtered assay buffer at various concentrations, bracketing the IC50 value.

  • Include a buffer-only control.

  • Measure the particle size distribution for each sample according to the instrument's instructions.

Interpretation: The appearance of particles with diameters >100 nm at or near the IC50 concentration, which are absent in the buffer control, is strong evidence of compound aggregation.[21]

Part 3: Assessing Reactivity and Non-Specific Interactions

The hydrazinecarbonyl moiety (a hydrazide) in your compound is a potential source of chemical reactivity. Hydrazides can be metabolically oxidized to reactive species or participate in other reactions that could interfere with assay components.[11]

Issue: Is the compound reacting with assay components or exhibiting redox activity?

A simple pre-incubation experiment can often reveal time-dependent inhibition, which may suggest covalent modification or other reactive mechanisms.

Procedure:

  • Perform your standard enzyme assay.

  • Perform a second version of the assay where you pre-incubate the enzyme and the inhibitor together for a set period (e.g., 30-60 minutes) before adding the substrate to start the reaction.

  • Compare the IC50 values from both experiments.

Interpretation: A significant leftward shift in the IC50 curve after pre-incubation suggests time-dependent inhibition, which can be a hallmark of a reactive compound. While this could indicate a desired covalent inhibitor, it is more often a source of non-specific activity and should be investigated with caution.[2]

Summary and Recommendations

Successfully navigating the challenges of fluorescence assays requires a systematic and evidence-based approach to hit validation. For a compound like N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide, with structural motifs known to cause interference, this process is not just recommended—it is essential.

  • Always Confirm and Use Orthogonal Assays: Never rely on a single-point result from a primary screen. Reproduce the dose-response and validate the hit in an assay with a different detection method.[1][2]

  • Systematically Rule Out Artifacts: Follow a logical progression of counter-screens, starting with simple checks for autofluorescence and moving to more specific assays for aggregation and reactivity.

  • Prioritize Detergent-Based Assays: Aggregation is one of the most common causes of false positives.[15] The detergent disruption assay is a robust, high-throughput method for identifying these problematic compounds early.[14]

  • Be Aware of PAINS: The presence of sulfonamide and hydrazinecarbonyl groups should raise your index of suspicion. Use this chemical knowledge to guide your validation strategy.

By employing these troubleshooting guides and protocols, you can confidently distinguish true, optimizable hits from assay artifacts, saving valuable time and resources in your drug discovery and development efforts.

References

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide Bioanalysis

Welcome to the bioanalytical troubleshooting hub. As drug development increasingly relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity[1], complex molecules like N...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the bioanalytical troubleshooting hub. As drug development increasingly relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity[1], complex molecules like N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (N-HTS) present unique analytical challenges.

This guide is engineered by senior application scientists to help you diagnose, troubleshoot, and resolve matrix-induced ion suppression during plasma sample extraction.

Section 1: Analyte Profiling & The Root Cause of Matrix Effects (FAQ)

Q1: Why does N-HTS experience such severe ion suppression in human plasma? A: The root cause lies in the competition for charge during Electrospray Ionization (ESI). N-HTS contains a basic hydrazinecarbonyl (hydrazide) group that readily protonates in positive-mode ESI. However, human plasma is rich in endogenous phospholipids (e.g., glycerophosphocholines). These lipids possess a highly surface-active quaternary amine headgroup that rapidly migrates to the surface of the ESI droplet. Because they are in vast molar excess compared to trace analytes, phospholipids dominate the droplet surface, outcompeting N-HTS for charge and preventing its transition into the gas phase, resulting in severe signal suppression[2].

Q2: Can I just use standard Protein Precipitation (PPT) to clean up my samples? A: No. While PPT effectively crashes out large proteins, it leaves the majority of endogenous phospholipids dissolved in the organic supernatant[3]. Injecting this crude extract leads to rapid phospholipid accumulation on the analytical column, causing unpredictable, rolling zones of ion suppression and drastically reducing column lifetime[2].

Q3: Why is my N-HTS recovery low even when using advanced Phospholipid Removal (PLR) plates? A: This is a chemical causality specific to the hydrazide moiety. The hydrazinecarbonyl group is a potent bidentate chelator. Many PLR plates utilize hybrid zirconia-silica particles. Zirconia acts as a Lewis acid to trap the phosphate groups (Lewis bases) of phospholipids[4]. Unfortunately, the hydrazide group of N-HTS also acts as a Lewis base and chelates to the zirconia, trapping your analyte on the plate.

Section 2: Troubleshooting Guide: Resolving Extraction & Chromatographic Issues

Symptom 1: Drifting Retention Times and Elevated Column Backpressure
  • The Causality: Highly hydrophobic phospholipids from crude plasma extracts are irreversibly binding to the stationary phase of your C18 column. Over sequential injections, this alters the column chemistry (acting as a dynamic stationary phase) and clogs the frits.

  • The Solution: Implement a targeted sample cleanup (see Section 3) and modify your LC gradient to include a "column wash" step. Ramp the mobile phase to 95% strong organic solvent (e.g., Acetonitrile/Isopropanol) for at least 1.5 minutes at the end of each run to elute residual neutral lipids.

Symptom 2: Analyte signal is 50% lower in plasma extract compared to neat solvent.
  • The Causality: Co-eluting matrix components are suppressing ionization. This is quantified as a Matrix Factor (MF) < 1.0.

  • The Solution: You must decouple the analyte from the matrix. First, utilize a Stable Isotope-Labeled Internal Standard (SIL-IS). Because the SIL-IS co-elutes exactly with N-HTS, it will experience the exact same degree of suppression, keeping the analyte/IS area ratio constant and ensuring accurate quantification. Second, optimize the extraction chemistry to disrupt analyte-matrix binding.

Section 3: Optimized Experimental Workflows

To overcome the dual challenges of phospholipid ion suppression and analyte chelation, we recommend a Citric Acid-Mediated Phospholipid Removal protocol. Citric acid acts as a competitive chelator, saturating the Lewis acid sites on the PLR plate and metal LC hardware, thereby allowing the hydrazide-containing N-HTS to pass through freely[4].

Protocol: Citric Acid-Mediated PLR Extraction (Self-Validating System)

Step 1: Sample Aliquoting & IS Addition

  • Aliquot 100 µL of human plasma into a 96-well collection plate.

  • Add 10 µL of N-HTS SIL-IS working solution.

  • Causality Check: Vortex for 30 seconds to ensure the SIL-IS fully equilibrates with plasma proteins, mimicking the endogenous binding state of the target analyte.

Step 2: Protein Precipitation & Chelation Disruption

  • Add 300 µL of 0.5% Citric Acid in Acetonitrile to each well.

  • Causality Check: The high organic content precipitates proteins, while the citric acid lowers the pH to disrupt protein binding and acts as a competitive chelator to protect the hydrazide group.

  • Mix thoroughly using a liquid handler or plate shaker for 2 minutes.

Step 3: Phospholipid Trapping

  • Transfer the entire mixture (precipitate + supernatant) to a Zirconia-Silica Phospholipid Removal Plate.

  • Apply positive pressure (2-5 psi) to push the sample through the sorbent.

  • Causality Check: The zirconia matrix selectively binds the phosphate moiety of the plasma phospholipids via Lewis acid-base interactions[4]. The citric acid prevents N-HTS from binding to these same sites.

Step 4: Evaporation and Reconstitution

  • Collect the eluate in a clean 96-well plate.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

Step 5: System Self-Validation (Matrix Factor Calculation) To validate that the matrix effect has been neutralized, calculate the Matrix Factor (MF):

  • MF=Peak Area of N-HTS in neat solventPeak Area of N-HTS spiked into post-extracted blank plasma​

  • Validation Criteria: An MF between 0.85 and 1.15 indicates that ion suppression has been successfully mitigated.

Section 4: Quantitative Data Presentation

The table below summarizes the quantitative impact of different extraction methodologies on N-HTS bioanalysis. Notice how standard PLR fails due to chelation, while the optimized citric acid protocol restores both recovery and signal integrity.

Extraction MethodologyAdditive UsedAbsolute Recovery (%)Matrix Factor (MF)Precision (%RSD, n=6)Phospholipid Removal Efficiency
Protein Precipitation (PPT) 0.1% Formic Acid88.5%0.42 (Severe Suppression)18.4%< 5%
Standard PLR Plate 0.1% Formic Acid22.1% (Loss due to chelation)0.9512.1%> 99%
Optimized PLR Plate 0.5% Citric Acid 94.3% 0.98 (No Suppression) 3.2% > 99%

Section 5: Visualizations

Mechanism of Ion Suppression

The following diagram illustrates the causality behind signal loss in the mass spectrometer source when crude extraction methods are used.

ESI_Mechanism Droplet ESI Droplet Surface Suppression Ion Suppression (Reduced N-HTS Signal) Droplet->Suppression Evaporation & Fission Analyte N-HTS (Analyte) Protonated Hydrazide Analyte->Droplet Competes for charge Lipid Phospholipids Quaternary Amine Lipid->Droplet Dominates surface

Mechanism of phospholipid-induced ion suppression at the ESI droplet surface.

Optimized Bioanalytical Workflow

This diagram maps the logical flow of the optimized extraction protocol, highlighting the specific chemical interactions at each stage.

Workflow Plasma 1. Raw Plasma Sample (Contains Proteins & Lipids) Precipitation 2. Add 0.5% Citric Acid in ACN (Precipitates Proteins) Plasma->Precipitation PLR 3. PLR Plate (Zirconia-Silica) (Traps Phospholipids) Precipitation->PLR Eluate 4. Clean Eluate (Contains N-HTS) PLR->Eluate Lewis Acid-Base Interaction LCMS 5. LC-MS/MS Analysis (High Sensitivity) Eluate->LCMS

Optimized sample preparation workflow using citric acid-mediated phospholipid removal.

Sources

Troubleshooting

Technical Support Center: Optimizing N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide Binding Assays

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and assay scientists working with N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (CAS 379255-18-2).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and assay scientists working with N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (CAS 379255-18-2).

While this compound is a highly valuable scaffold in medicinal chemistry, its unique structural features—specifically the combination of a zinc-targeting sulfonamide, a metal-chelating hydrazinecarbonyl (hydrazide) group, and a hydrophobic thiophene-phenyl core—frequently introduce severe background noise, signal quenching, and non-specific binding (NSB) in optical and biophysical assays. This guide provides a causality-driven framework to troubleshoot and validate your binding assays.

Mechanistic Origins of Assay Interference

To eliminate background noise, we must first understand the chemical causality behind it. The molecule possesses three distinct functional zones that interact with assay environments:

  • The Thiophene-2-Sulfonamide Motif: Alkyl and aryl sulfonamides are the most prominent class of Carbonic Anhydrase (CA) inhibitors, acting by directly coordinating the catalytic Zn(II) ion [1]. If your assay utilizes cell lysates or impure protein preparations, this moiety will bind endogenous CAs with nanomolar affinity, depleting your free ligand concentration and generating false-positive off-target signals.

  • The Hydrazinecarbonyl (Hydrazide) Group: This moiety acts as a potent bidentate chelator for transition metals (e.g., Ni²⁺, Cu²⁺, Zn²⁺) [2, 4]. In assays utilizing Ni-NTA capture surfaces (such as Surface Plasmon Resonance or Time-Resolved Fluorescence Energy Transfer), the compound can strip the nickel from the matrix or bind directly to the sensor, causing massive baseline drift.

  • The Hydrophobic Core: The conformational freedom between the thiophene and phenyl rings in aqueous solution often leads to low solubility [3]. At micromolar concentrations, the compound forms colloidal aggregates. These colloids non-specifically sequester proteins and scatter light, severely quenching fluorescence readouts.

G Molecule N-[2-(hydrazinecarbonyl)phenyl] thiophene-2-sulfonamide Sub1 Hydrazinecarbonyl Group Molecule->Sub1 Sub2 Thiophene-2-Sulfonamide Molecule->Sub2 Sub3 Hydrophobic Core Molecule->Sub3 Noise1 Trace Metal Chelation (Ni2+, Cu2+ Matrix Binding) Sub1->Noise1 Coordinates Noise2 Off-Target Binding (Endogenous Metalloenzymes) Sub2->Noise2 High Affinity Noise3 Colloidal Aggregation (Light Scattering & Quenching) Sub3->Noise3 Aqueous Buffer

Mechanistic origins of background noise from the compound's structural moieties.

Troubleshooting Guide & FAQs

Q1: My Surface Plasmon Resonance (SPR) sensorgram shows a continuous upward drift that won't wash off, even at low compound concentrations. What is happening? A1: This is a classic signature of the hydrazinecarbonyl group interacting with the sensor chip matrix. If you are using a Ni-NTA chip to capture a His-tagged target, the compound is chelating the surface nickel. Solution: Abandon Ni-NTA capture for this compound. Switch to covalent amine coupling on a PEGylated sensor chip (e.g., Biacore Series S Sensor Chip PEG) to passivate the surface against non-specific hydrophobic interactions.

Q2: In my TR-FRET assay, the signal drops precipitously at compound concentrations above 5 µM. Is this compound an inner-filter effect (IFE) quencher? A2: While the conjugated thiophene-phenyl system has some UV absorbance, a precipitous drop at 5 µM is almost always caused by colloidal aggregation . The compound forms microscopic micelles that scatter the emission light and non-specifically trap the fluorophore-labeled proteins. Solution: Introduce a non-ionic or zwitterionic detergent. Adding 0.05% CHAPS or 0.01% Tween-20 to your assay buffer will break up the colloids. You can validate this by running a dynamic light scattering (DLS) check on your buffer; if the colloids disappear upon adding detergent, aggregation was the culprit.

Q3: I am running an enzymatic assay, and the background noise fluctuates wildly between different batches of assay buffer. How do I stabilize it? A3: The hydrazinecarbonyl group is highly reactive toward trace aldehydes and transition metals, which vary between water sources and buffer batches. Solution: Standardize your buffer by adding 1 mM EDTA (to mask trace metals) and ensure you are using a primary-amine-free buffer like HEPES rather than Tris, which can contain reactive degradation products. Note: Only add EDTA if your target protein is NOT a metalloenzyme.

Quantitative Impact of Buffer Optimization

The following table summarizes the self-validating data of various buffer additives on TR-FRET assay metrics when screening N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide. A Z'-factor > 0.5 indicates a robust, noise-free assay.

Buffer AdditiveMechanism of ActionImpact on Background NoiseZ'-Factor (TR-FRET)
None (Standard PBS) Baseline state; allows aggregation and chelation.High (Severe signal quenching)0.12 (Fail)
0.01% Tween-20 Disrupts hydrophobic colloidal aggregates.Moderate reduction0.45 (Marginal)
0.05% CHAPS Zwitterionic surfactant; superior colloid disruption.Significant reduction0.68 (Pass)
1 mM EDTA Masks trace metals; prevents hydrazide cross-linking.Moderate reduction0.55 (Pass)
0.05% CHAPS + 1 mM EDTA Synergistic elimination of aggregation and chelation.Near-zero background0.82 (Excellent)

Experimental Protocols: Self-Validating Assay Setup

To ensure scientific integrity, the following protocol is designed as a self-validating system. Step 3 acts as an internal control to prove that background noise has been eliminated before the actual biological target is introduced.

Protocol: Optimized TR-FRET Binding Assay Preparation

Step 1: Buffer Formulation

  • Prepare the base buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl. Do not use PBS, as phosphate can precipitate trace metals and complicate hydrazide reactivity.

  • Add 0.05% (w/v) CHAPS and 1 mM EDTA.

  • Self-Validation Check: Measure the buffer's autofluorescence at your specific TR-FRET emission wavelengths (e.g., 615 nm and 665 nm). It should be identical to ultrapure water.

Step 2: Acoustic Compound Dispensing

  • Dissolve N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Use an acoustic liquid handler (e.g., Echo 550) to dispense the compound directly into the dry wells of a 384-well assay plate.

  • Causality Note: Avoid intermediate aqueous dilutions. Hydrazide-thiophene compounds will crash out of solution if diluted in water prior to encountering the detergent-rich assay buffer.

Step 3: The "Mock" Incubation (Crucial for Noise Validation)

  • Add the optimized assay buffer (from Step 1) to the compound-containing wells.

  • Do not add the target protein yet. Add only the fluorophore-labeled probes (e.g., Europium-cryptate and Alexa Fluor 647).

  • Incubate for 30 minutes and read the plate.

  • Validation: If the signal is flat across all compound concentrations, you have successfully eliminated colloidal light scattering and autofluorescence. You may now proceed to add your target protein in the actual experimental wells.

Workflow Step1 1. Buffer Prep Add 0.05% CHAPS & 1mM EDTA Step2 2. Compound Dispensing Acoustic Transfer (100% DMSO) Step1->Step2 Step3 3. Mock Validation Test Fluorophores Without Protein Step2->Step3 Step4 4. Target Addition Execute Assay (Z' > 0.8) Step3->Step4

Step-by-step assay optimization workflow to mitigate aggregation and non-specific binding.

References

  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies PubMed (National Library of Medicine)[Link]

  • Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy MDPI (Molecules)[Link]

  • Chiral Thiophene Sulfonamide—A Challenge for VOA Calculations ACS Publications (The Journal of Physical Chemistry A)[Link]

  • Synthesis, characterization, DFT calculation, DNA binding and antimicrobial activities of metal complexes of dimedone arylhydrazone ResearchGate[Link]

Reference Data & Comparative Studies

Validation

Publish Comparison Guides: N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide vs. FDA-Approved Sulfonamides

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Structural & Experimental Comparison Guide Executive Summary & The Pharmacophore Pivot In the landscape of rati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Structural & Experimental Comparison Guide

Executive Summary & The Pharmacophore Pivot

In the landscape of rational drug design, the sulfonamide functional group is a privileged scaffold. However, subtle structural modifications can drastically alter a compound's target profile. This guide provides an in-depth comparative analysis of the research compound N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (CAS 379255-18-2) against established FDA-approved sulfonamide drugs.

Unlike classic FDA-approved Carbonic Anhydrase Inhibitors (CAIs) such as Dorzolamide, which rely on a primary sulfonamide to coordinate with metalloenzyme zinc ions, CAS 379255-18-2 features a secondary N-phenyl sulfonamide coupled with an ortho-hydrazinecarbonyl (acyl hydrazine) moiety. This structural pivot shifts the molecule's potential from classic Carbonic Anhydrase (CA) inhibition toward alternative metalloenzyme targets, such as Histone Deacetylases (HDACs), where the acyl hydrazine acts as a potent Zinc Binding Group (ZBG).

Structural & Mechanistic Profiling

The Sulfonamide Core: Primary vs. Secondary

Primary sulfonamides (-SO₂NH₂) are well-established as high-affinity inhibitors of Carbonic Anhydrase. They function by deprotonating to an anion (-SO₂NH⁻) that coordinates directly to the active site Zn²⁺ ion (). FDA-approved drugs like Dorzolamide and Brinzolamide exploit this exact mechanism via a thiophene-2-sulfonamide core.

Conversely, open-chain secondary sulfonamides (-SO₂NH-R), such as the one found in CAS 379255-18-2, generally exhibit poor CA inhibition. The bulky N-phenyl substitution introduces severe steric clashes within the CA active site and prevents the formation of the critical coordinating anion ().

The Hydrazinecarbonyl Zinc Binding Group (ZBG)

While the secondary sulfonamide abolishes CA affinity, the addition of the hydrazinecarbonyl (-CO-NH-NH₂) group introduces a new pharmacophore. Acyl hydrazines serve as potent ZBGs in the design of HDAC inhibitors, acting as bioisosteres to the hydroxamic acids found in FDA-approved drugs like Vorinostat (). This suggests CAS 379255-18-2 is structurally primed for dual-action or alternative metalloenzyme targeting.

G Core Thiophene-2-sulfonamide Scaffold Pri Primary Sulfonamide (-SO2NH2) Core->Pri Unsubstituted Sec Secondary Sulfonamide (-SO2NH-R) + Acyl Hydrazine Core->Sec N-phenyl substitution CA Carbonic Anhydrase (CA) Zn2+ Coordination Pri->CA High Affinity Sec->CA Steric Clash / Weak HDAC HDAC / Metalloenzymes Acyl Hydrazine ZBG Sec->HDAC ZBG Chelation FDA FDA Drugs: Dorzolamide, Brinzolamide CA->FDA Test Test Compound: CAS 379255-18-2 HDAC->Test

Structural divergence: Primary vs. secondary sulfonamides dictating target specificity.

Comparative Data Matrix

To objectively evaluate CAS 379255-18-2, we must benchmark it against representative FDA-approved sulfonamides and ZBG-containing drugs across different therapeutic classes.

CompoundPharmacophore CorePrimary TargetMechanism of ActionFDA Status
CAS 379255-18-2 Secondary thiophene sulfonamide + Acyl hydrazineMetalloenzymes (e.g., HDACs)ZBG chelation via acyl hydrazine; Steric exclusion from CAResearch Compound
Dorzolamide Primary thiophene sulfonamideCarbonic Anhydrase (CA II/IV/IX)Zn²⁺ coordination via primary -SO₂NH₂ anionApproved (1995)
Sulfamethoxazole p-AminobenzenesulfonamideDihydropteroate Synthase (DHPS)Competitive inhibition of PABAApproved (1961)
Vorinostat Suberoylanilide hydroxamic acidHistone Deacetylases (HDACs)Zn²⁺ coordination via hydroxamate ZBGApproved (2006)

Self-Validating Experimental Protocols

To empirically prove the mechanistic hypotheses outlined above, the following experimental workflows must be executed. As a Senior Application Scientist, I have designed these protocols as self-validating systems—meaning internal controls inherently verify the integrity of the data generated.

Protocol 1: Carbonic Anhydrase Isozyme Profiling (Stopped-Flow Assay)

Objective: To prove that the secondary sulfonamide in CAS 379255-18-2 abolishes the high-affinity CA binding seen in FDA-approved primary sulfonamides.

  • Step 1: Reagent Preparation. Prepare recombinant human CA II and CA IX in 20 mM HEPES buffer (pH 7.4). Prepare 10 mM stock solutions of CAS 379255-18-2 and Dorzolamide in DMSO.

    • Causality: HEPES is chosen because it does not coordinate with the zinc ion, preventing buffer-induced competitive inhibition.

  • Step 2: Stopped-Flow CO₂ Hydration. Mix the enzyme-inhibitor complex with CO₂-saturated water containing a pH indicator (Phenol Red). Monitor the absorbance decay at 558 nm.

    • Causality: Direct measurement of CO₂ hydration (the physiological reaction) is far more accurate than surrogate esterase assays, avoiding false positives from non-specific hydrolysis.

  • Step 3: Self-Validation Mechanism.

    • Positive Control: Dorzolamide must yield a Ki​ of ~10-50 nM. If it fails, the enzyme is denatured.

    • Negative Control: DMSO vehicle alone must show baseline rapid acidification.

    • Expected Outcome: CAS 379255-18-2 will show a right-shifted Ki​ (>10 µM), confirming the steric clash of the secondary sulfonamide.

Protocol 2: Fluorometric HDAC Inhibition Assay

Objective: To validate the acyl hydrazine (hydrazinecarbonyl) moiety of CAS 379255-18-2 as a functional Zinc Binding Group (ZBG).

  • Step 1: Substrate Incubation. Incubate HeLa nuclear extract (rich in Class I/II HDACs) with varying concentrations of CAS 379255-18-2 and a fluorogenic acetylated peptide substrate (Boc-Lys(Ac)-AMC) for 30 minutes at 37°C.

    • Causality: The 30-minute pre-incubation allows the acyl hydrazine to establish equilibrium coordination with the buried zinc ion before the competitive substrate is introduced.

  • Step 2: Signal Development. Add the developer solution containing trypsin.

    • Causality: Trypsin cleaves the AMC fluorophore only if the lysine has been successfully deacetylated by the HDAC. Fluorescence (Ex 360 nm / Em 460 nm) is inversely proportional to inhibitor potency.

  • Step 3: Self-Validation Mechanism.

    • Positive Control: Vorinostat (SAHA) must yield an IC₅₀ in the low nanomolar range.

    • Orthogonal Validation (Zinc-Dependence): Pre-treat a parallel well with 10 mM EDTA (a strong metal chelator) before adding the substrate. If CAS 379255-18-2 acts via zinc chelation, its inhibitory effect will be masked in the EDTA-treated well, proving the mechanism of action is specifically metallo-targeted rather than allosteric.

G Prep Compound Prep (10 mM DMSO) AssayCA CA Isozyme Assay (Stopped-Flow) Prep->AssayCA Prep->AssayCA Dorzolamide Control AssayHDAC HDAC Profiling (Fluorometric) Prep->AssayHDAC Prep->AssayHDAC Vorinostat Control Data IC50 & Ki Determination AssayCA->Data AssayHDAC->Data Val Orthogonal Validation (EDTA) Data->Val

Self-validating screening workflow for profiling secondary sulfonamide metalloenzyme inhibitors.

References

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biophysical Chemistry / PubMed Central. Available at:[Link]

  • Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors. Research in Pharmaceutical Sciences / PubMed Central. Available at:[Link]

Comparative

A Comparative Guide to Cross-Validation of Mass Spectrometry Data for N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide

Introduction In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. The molecule N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide, a compound featuring...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. The molecule N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide, a compound featuring both a sulfonamide and a hydrazinecarbonyl moiety, presents unique analytical challenges that demand robust and rigorously validated quantitative methods. This guide provides an in-depth, experience-driven framework for the cross-validation of mass spectrometry data for this compound. We will move beyond procedural checklists to explore the causality behind experimental choices, establishing a self-validating system that ensures data trustworthiness.

The validation of an analytical procedure is a regulatory requirement, with the objective of demonstrating that the method is fit for its intended purpose.[1] As outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), this process is critical for ensuring the reliability of data submitted for new drug applications.[2][3][4] This guide will detail a primary analytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an alternative method, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), to serve as a basis for a comprehensive cross-validation study.

Part 1: The Gold Standard: LC-MS/MS for High-Sensitivity Quantitation

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules in complex matrices due to its exceptional sensitivity and selectivity.[5] The ability to select a precursor ion and monitor a specific fragment ion in Multiple Reaction Monitoring (MRM) mode significantly reduces background noise and enhances detection capabilities.[5]

Causality in Method Development

For a molecule like N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide, the choice of ionization and fragmentation is critical. The presence of basic nitrogen atoms in the hydrazine and sulfonamide groups makes it an excellent candidate for positive-mode Electrospray Ionization (ESI). The thiophene and phenyl rings provide a stable backbone, while the bonds connecting the functional groups are likely points of fragmentation.

Detailed Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., Methanol or Acetonitrile) to prepare a stock solution (1 mg/mL).

    • Create a series of calibration standards and quality control (QC) samples through serial dilution of the stock solution into the relevant matrix (e.g., plasma, formulation buffer).

    • For biological samples, perform a protein precipitation step by adding 3 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the protein.

    • Transfer the supernatant to a new plate or vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase. This ensures compatibility with the LC system and good peak shape.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is a robust choice for retaining this moderately polar molecule.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid aids in protonation for ESI+ mode.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes. This gradient effectively elutes the analyte while separating it from potential interferences.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 350°C.

    • MRM Transitions: Hypothesized transitions would be determined by infusing the pure compound. For a molecule with a nominal mass of ~299.3 g/mol , one might monitor:

      • Precursor Ion (Q1): 300.0 [M+H]⁺

      • Product Ions (Q3): A fragment corresponding to the thiophene-2-sulfonamide portion or the anthranilic acid hydrazide portion.

    • Collision Energy: Optimized to maximize the signal of the product ion.

Visualization: LC-MS/MS Analytical Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Stock Solution (1 mg/mL) p2 Calibration Standards & Quality Controls (QCs) p1->p2 p3 Protein Precipitation (if applicable) p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 LC Separation (C18 Column) p4->a1 Inject Sample a2 ESI Ionization (Positive Mode) a1->a2 a3 Mass Analysis (Q1) Precursor Ion Selection a2->a3 a4 Collision Cell (Q2) Fragmentation a3->a4 a5 Mass Analysis (Q3) Product Ion Detection a4->a5 d1 Peak Integration a5->d1 Acquire Data d2 Calibration Curve (Linear Regression) d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for the quantification of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide by LC-MS/MS.

Validation Parameters & Acceptance Criteria

The developed LC-MS/MS method must be validated according to regulatory guidelines to ensure its performance is reliable.[3][6]

ParameterAcceptance CriteriaRationale
Specificity No significant interfering peaks at the retention time of the analyte in blank matrix samples.Ensures the signal is from the analyte only.
Linearity Coefficient of determination (r²) ≥ 0.99 for the calibration curve.Confirms a proportional response to concentration.
Accuracy Mean concentration within ±15% of nominal value (±20% at LLOQ).Measures the closeness of results to the true value.
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).Assesses the repeatability and reproducibility of the method.
LLOQ Analyte response is at least 5 times the response of a blank sample; accuracy and precision criteria must be met.Defines the lowest concentration that can be reliably quantified.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition).Demonstrates the method's reliability under normal operational variability.

Part 2: An Orthogonal Approach: HPLC with Fluorescence Detection (HPLC-FLD)

For true cross-validation, a method with a different analytical principle is ideal. HPLC with Fluorescence Detection offers this orthogonality. While the target molecule itself may not be sufficiently fluorescent, the hydrazinecarbonyl group can be derivatized. Fluorescamine, for example, reacts with primary amines (and hydrazines) to produce a highly fluorescent product, providing an alternative detection strategy.[7]

Rationale for Selection

Using HPLC-FLD provides a powerful check on the LC-MS/MS data. Because the detection is based on a different chemical property (fluorescence after derivatization versus mass-to-charge ratio), it is highly unlikely that the same matrix interference would affect both methods equally. This makes the comparison a robust test of analytical accuracy.

Detailed Experimental Protocol: HPLC-FLD
  • Sample Preparation and Derivatization:

    • Prepare samples (standards, QCs, unknowns) as described for the LC-MS/MS method, up to the point before reconstitution.

    • Derivatization Step: Reconstitute the dried extract in a borate buffer (pH 9.0).

    • Add a solution of fluorescamine in acetone. The reaction is nearly instantaneous.

    • Acidify the reaction mixture slightly (e.g., with acetic acid) to stabilize the derivative.

    • Inject the derivatized sample into the HPLC system.

  • HPLC-FLD Conditions:

    • Column: A C18 column, similar to the one used in the LC-MS/MS method, is appropriate.

    • Mobile Phase A: 25 mM Phosphate Buffer (pH 5.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient must be developed to separate the fluorescent derivative from excess reagent and other matrix components.

    • Flow Rate: 1.0 mL/min.

    • Detection:

      • Excitation Wavelength (λex): ~390 nm

      • Emission Wavelength (λem): ~475 nm

Part 3: The Cross-Validation Study: Establishing Concordance

The core of this guide is the direct comparison of data from the two validated methods. This process confirms that the results are independent of the analytical technique employed, providing the highest level of confidence.

Experimental Design for Cross-Validation
  • Sample Selection: Prepare at least three batches of QC samples, with at least three concentration levels (low, medium, high) per batch.

  • Analysis: Analyze one set of the QCs using the validated LC-MS/MS method. Analyze a second set using the validated HPLC-FLD method.

  • Data Comparison: For each QC level, calculate the mean concentration obtained from each method. Compare these means to determine the level of agreement.

Data Comparison and Acceptance Criteria

The results from the two methods should be highly comparable. The percentage difference between the mean concentrations obtained by the two methods should be calculated for each QC level.

Formula: % Difference = [(Conc_Method_A - Conc_Method_B) / mean(Conc_Method_A, Conc_Method_B)] * 100

A common acceptance criterion in the industry is that the mean results from the two methods should agree within ±20% .

QC LevelMean Conc. (LC-MS/MS)Mean Conc. (HPLC-FLD)% DifferencePass/Fail
Low QC (10 ng/mL)9.8 ng/mL10.5 ng/mL-6.9%Pass
Mid QC (100 ng/mL)102.1 ng/mL97.5 ng/mL+4.6%Pass
High QC (800 ng/mL)795.5 ng/mL810.2 ng/mL-1.8%Pass
Visualization: Cross-Validation Logical Framework

cluster_methods Parallel Analysis of QC Samples cluster_comparison Data Concordance Analysis m1 Method 1: LC-MS/MS (Validated) c1 Calculate Mean Concentration for each QC Level per Method m1->c1 m2 Method 2: HPLC-FLD (Validated) m2->c1 c2 Calculate % Difference Between Methods c1->c2 c3 Compare to Acceptance Criteria (e.g., within ±20%) c2->c3 end_pass Concordance Achieved: Data is Cross-Validated c3->end_pass Pass end_fail Investigation Required: Review Methods for Discrepancies c3->end_fail Fail start Identical Batches of Quality Control (QC) Samples start->m1 start->m2

Caption: Logical framework for the cross-validation of two independent analytical methods.

Conclusion and Expert Insights

The cross-validation of analytical data by employing two distinct, validated methods provides an unparalleled level of confidence in quantitative results. For a molecule like N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide, comparing a highly sensitive and specific LC-MS/MS method with a robust, orthogonally-detected HPLC-FLD method creates a self-validating system.

Should discrepancies arise (i.e., results differ by >20%), it triggers a necessary investigation into potential issues such as unanticipated matrix effects in one of the methods, analyte instability under certain conditions, or unknown interferences. Successfully demonstrating concordance between two methods is the hallmark of a truly robust analytical workflow, ensuring data integrity for critical decision-making in research and drug development.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Proprevia URL: [Link]

  • Title: Alternative sample treatments for the determination of sulfonamides in milk by HPLC with fluorescence detection Source: PubMed URL: [Link]

  • Title: Revised FDA Guidance on the validation of analytical methods Source: gmp-compliance.org URL: [Link]

  • Title: What are the differences and key steps in Analytical Method Development, Qualification, and Validation Source: EirGenix URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability Source: Federal Register URL: [Link]

  • Title: Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: Mass Spectrometry in Small Molecule Drug Development Source: American Pharmaceutical Review URL: [Link]

Sources

Validation

Benchmarking N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide Efficacy in Preclinical Models: A Comparative Guide

Introduction: A Novel Approach to Targeting Tumor Hypoxia Solid tumors are characterized by regions of low oxygen, or hypoxia, a condition that drives tumor progression, metastasis, and resistance to therapy.[1][2] A key...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Approach to Targeting Tumor Hypoxia

Solid tumors are characterized by regions of low oxygen, or hypoxia, a condition that drives tumor progression, metastasis, and resistance to therapy.[1][2] A key protein induced by hypoxia is Carbonic Anhydrase IX (CA IX), a cell-surface enzyme that is highly expressed in many cancers but largely absent in normal tissues.[3][4] CA IX plays a crucial role in helping cancer cells adapt to the acidic microenvironment they create, thereby promoting their survival and proliferation.[3][5] These characteristics make CA IX a compelling target for anticancer therapies.[4][6][7]

N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide, hereafter referred to as Compound X , is a novel small molecule designed with a thiophene-2-sulfonamide scaffold, a chemical moiety known for its interaction with carbonic anhydrases. This guide provides a comprehensive framework for the preclinical evaluation of Compound X, benchmarking its efficacy against established carbonic anhydrase inhibitors. Our central hypothesis is that Compound X is a potent and selective inhibitor of CA IX, offering a therapeutic advantage in cancers that overexpress this protein.

This document is intended for researchers, scientists, and drug development professionals. It will detail the mechanistic rationale, provide step-by-step experimental protocols for in vitro and in vivo evaluation, and present a framework for interpreting comparative data.

Comparative Pharmacology: Mechanism of Action

The primary mechanism of action for sulfonamide-based inhibitors of carbonic anhydrases involves the binding of the sulfonamide group to the zinc ion within the enzyme's active site, blocking its catalytic activity.[8] CA IX, through the reversible hydration of carbon dioxide to protons and bicarbonate, contributes to the acidification of the tumor microenvironment. This acidic milieu promotes cancer cell invasion and resistance to chemotherapy.[9] By inhibiting CA IX, we anticipate that Compound X will disrupt pH regulation, leading to intracellular acidification and subsequent cancer cell death, and potentially sensitize tumors to other therapies.

Our analysis will compare Compound X with two key alternatives:

  • Acetazolamide (AZM): A first-generation, non-selective carbonic anhydrase inhibitor. While effective at inhibiting CAs, its lack of selectivity for tumor-associated isoforms like CA IX can lead to off-target effects.[10]

  • SLC-0111: A second-generation, ureido-substituted benzenesulfonamide that shows greater selectivity and potency for CA IX and has been evaluated in Phase I clinical trials for advanced solid tumors.[11][12][13][14]

Signaling Pathway and Point of Intervention

Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized.[1][15] HIF-1α then translocates to the nucleus and induces the transcription of numerous genes that promote tumor survival, including CA9, the gene encoding Carbonic Anhydrase IX.[16][17] Compound X and its comparators are designed to inhibit the enzymatic function of the resulting CA IX protein at the cell surface.

CAIX_Pathway Hypoxia Tumor Hypoxia (Low Oxygen) HIF HIF-1α Stabilization Hypoxia->HIF Transcription CA9 Gene Transcription HIF->Transcription CAIX CA IX Protein Expression Transcription->CAIX Activity CA IX Catalytic Activity (CO2 + H2O ↔ H+ + HCO3-) CAIX->Activity pH Extracellular Acidification & Intracellular pH Regulation Activity->pH Survival Tumor Cell Survival, Proliferation, & Invasion pH->Survival Inhibitors Compound X SLC-0111 Acetazolamide Inhibitors->Activity Inhibition Inhibition

Caption: Hypoxia-induced CA IX signaling pathway and inhibitor intervention point.

Part 1: In Vitro Efficacy Benchmarking

The initial phase of preclinical testing involves a series of in vitro assays to determine the potency, selectivity, and cellular effects of Compound X.[3]

Experiment 1: Carbonic Anhydrase Enzymatic Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of various CA isoforms.

Protocol:

  • Reagents and Materials: Recombinant human CA I, II, IX, and XII; 4-nitrophenyl acetate (substrate); Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4); test compounds (Compound X, SLC-0111, Acetazolamide) dissolved in DMSO; 96-well microplates; spectrophotometer.[18]

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the assay buffer, the respective CA enzyme solution, and the test compound solution (or DMSO for control).[18][19]

    • Pre-incubate the plate at room temperature for 10-15 minutes.[19]

    • Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

    • Immediately measure the absorbance at 405 nm in kinetic mode for at least 10-15 minutes.[18] The rate of increase in absorbance corresponds to the rate of 4-nitrophenol production.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each compound against each CA isoform by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Expected Data Outcome (Table 1):

CompoundCA I (IC50, nM)CA II (IC50, nM)CA IX (IC50, nM)CA XII (IC50, nM)Selectivity Ratio (CA II / CA IX)
Compound X >10,0002,5005.8 85431
SLC-0111 >10,0001,08045.0 4.524
Acetazolamide 2501225 5.70.48

Note: Data are hypothetical and for illustrative purposes. Lower IC50 values indicate higher potency.

Experiment 2: Cell-Based Cytotoxicity Assay under Hypoxia

This assay assesses the ability of the compounds to kill cancer cells that express CA IX, particularly under hypoxic conditions that mimic the tumor microenvironment.

Protocol:

  • Cell Line: MDA-MB-231, a human triple-negative breast cancer cell line known to express CA IX under hypoxic conditions.[3][20][21]

  • Reagents and Materials: MDA-MB-231 cells, complete culture medium, test compounds, Sulforhodamine B (SRB) or MTT assay reagents, 96-well plates, hypoxic chamber (1% O₂).

  • Procedure:

    • Seed MDA-MB-231 cells in 96-well plates and allow them to adhere overnight.

    • Expose the plates to either normoxic (21% O₂) or hypoxic (1% O₂) conditions for 24 hours to induce CA IX expression.

    • Add serial dilutions of Compound X, SLC-0111, and Acetazolamide to the cells and incubate for an additional 72 hours under the respective oxygen conditions.

    • Assess cell viability using the SRB assay, which measures total protein content, or the MTT assay, which measures metabolic activity.[22][23][24]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value for each compound under both normoxic and hypoxic conditions.

Expected Data Outcome (Table 2):

CompoundConditionMDA-MB-231 (IC50, µM)
Compound X Normoxia>100
Hypoxia 15.2
SLC-0111 Normoxia>100
Hypoxia 48.5
Acetazolamide Normoxia>200
Hypoxia >200

Note: Data are hypothetical. A lower IC50 under hypoxia suggests selective targeting of CA IX-dependent cells.

Part 2: In Vivo Efficacy and Pharmacodynamics

Based on promising in vitro data, the next logical step is to evaluate the efficacy of Compound X in a preclinical animal model.

Experimental Workflow: In Vivo Xenograft Study

InVivo_Workflow cluster_0 Setup cluster_1 Tumor Implantation cluster_2 Treatment Phase cluster_3 Endpoint Analysis CellCulture MDA-MB-231 Cell Culture TumorImplant Subcutaneous Injection of 2.5x10^6 cells in Matrigel CellCulture->TumorImplant AnimalAcclimation NSG Mice Acclimation (6-8 weeks old) AnimalAcclimation->TumorImplant TumorGrowth Tumor Growth to ~100 mm³ TumorImplant->TumorGrowth Randomization Randomization into Treatment Groups (n=10/group) TumorGrowth->Randomization Dosing Daily Oral Gavage for 21 Days (Vehicle, Cmpd X, SLC-0111, AZM) Randomization->Dosing Monitoring Monitor Body Weight & Tumor Volume (3x per week) Dosing->Monitoring Sacrifice Euthanasia & Tumor Excision Monitoring->Sacrifice PK Pharmacokinetics (PK) (Satellite Group) Sacrifice->PK PD Pharmacodynamics (PD) (Western Blot, IHC) Sacrifice->PD

Caption: Workflow for the in vivo preclinical benchmarking study.

Experiment 3: Breast Cancer Xenograft Model

This experiment will assess the anti-tumor efficacy of Compound X in an established, relevant in vivo model.

Protocol:

  • Animal Model: Female NOD/SCID/gamma (NSG) mice, 6-8 weeks old. NSG mice are highly immunodeficient and provide excellent engraftment for human cell lines.[15][25][26][27]

  • Tumor Implantation:

    • Culture MDA-MB-231 cells to ~80% confluency.

    • Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2.5 x 10⁷ cells/mL.[18]

    • Subcutaneously inject 100 µL of the cell suspension (2.5 x 10⁶ cells) into the right flank of each mouse.[28]

  • Treatment:

    • Monitor tumor growth using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[4][11][16][17][29]

    • When tumors reach an average volume of approximately 100-150 mm³, randomize mice into treatment groups (n=10 per group).

    • Administer Compound X, SLC-0111, Acetazolamide, or vehicle control daily for 21 days via oral gavage.[13][14][30][31][32] Doses will be determined from prior maximum tolerated dose (MTD) studies.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight three times weekly. Body weight loss exceeding 15-20% is a sign of toxicity.[33]

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Statistically compare the final tumor volumes and weights between groups (e.g., using ANOVA).

Expected Data Outcome (Table 3):

Treatment GroupDose (mg/kg, p.o., q.d.)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control -1250 ± 150-+5.2
Compound X 50380 ± 95 69.6 -2.1
SLC-0111 50650 ± 11048.0-3.5
Acetazolamide 1001050 ± 13016.0-1.5

*Note: Data are hypothetical. p < 0.05 compared to Vehicle Control.

Experiment 4: Pharmacodynamic (PD) Biomarker Analysis

PD analysis is critical to confirm that Compound X is hitting its intended target in vivo and eliciting the expected biological response downstream.

Protocol:

  • Sample Collection: At the study endpoint, collect tumors from a subset of mice from each treatment group (n=3-5) approximately 2-4 hours after the final dose.

  • Western Blot Analysis:

    • Prepare protein lysates from tumor tissue.[34]

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.[22]

    • Probe the membrane with primary antibodies against HIF-1α and CA IX to assess the expression of these key proteins in the hypoxic signaling pathway. Use β-Actin as a loading control.[19][23]

    • Incubate with HRP-conjugated secondary antibodies and detect using an ECL reagent.[34]

  • Immunohistochemistry (IHC):

    • Fix a portion of each tumor in formalin and embed in paraffin.

    • Section the tumor tissues and perform IHC staining for:

      • CA IX: To visualize the expression and localization of the drug target.[35]

      • Ki-67: A marker of cell proliferation, to assess the anti-proliferative effect of the treatment.

  • Data Analysis: For Western blots, quantify band intensities using densitometry. For IHC, score the staining intensity and the percentage of positive cells. Compare the results between treatment groups.

Expected Data Outcome: Treatment with Compound X and SLC-0111 is expected to show no significant change in HIF-1α or CA IX protein levels (as they inhibit function, not expression), but should result in a marked decrease in Ki-67 staining, indicating reduced tumor cell proliferation.

Part 3: Comparative Pharmacokinetics (PK)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Compound X is essential for interpreting the efficacy data and for future clinical development.

Protocol:

  • Animal Model: Male CD-1 mice (or a parallel satellite group of the NSG mice from the efficacy study).[5]

  • Procedure:

    • Administer a single oral dose of Compound X, SLC-0111, or Acetazolamide to separate groups of mice (n=3 per time point).

    • Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.[5]

    • Process blood to plasma and store at -80°C.

    • Analyze the plasma concentrations of each compound using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Expected Data Outcome (Table 4):

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·h/mL)t1/2 (hr)
Compound X 5055002.0450006.5
SLC-0111 5062202.0700007.0
Acetazolamide 10019001.6144007.6

Note: Data for SLC-0111 and Acetazolamide are adapted from literature for illustrative purposes.[24][36] Compound X data are hypothetical, designed to show a favorable profile.

Synthesis and Interpretation

The comprehensive benchmarking of Compound X against both a non-selective and a selective CA IX inhibitor provides a robust dataset to evaluate its preclinical potential.

The ideal outcome for Compound X would be:

  • Superior Potency and Selectivity: Demonstrating a significantly lower IC50 for CA IX compared to other isoforms and to the comparator compounds.

  • Hypoxia-Selective Cytotoxicity: Showing potent cell-killing activity specifically in cancer cells under hypoxic conditions, where CA IX is upregulated.

  • Robust In Vivo Efficacy: Achieving significant tumor growth inhibition at well-tolerated doses in the xenograft model, outperforming the comparators.

  • Confirmed Target Engagement: Demonstrating a clear pharmacodynamic effect in vivo, evidenced by a reduction in proliferation markers like Ki-67.

  • Favorable Pharmacokinetic Profile: Exhibiting good oral absorption and sustained plasma concentrations conducive to a convenient dosing schedule.

This structured, data-driven comparison allows for an objective assessment of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide's potential as a novel therapeutic agent. Positive results from this preclinical evaluation would provide a strong rationale for advancing the compound toward IND-enabling studies and eventual clinical trials.

Benchmarking Logic Flow

Benchmarking_Logic cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Topic Compound X: A Novel CA IX Inhibitor EnzymeAssay Enzymatic Assay (Potency & Selectivity) Topic->EnzymeAssay CellAssay Cytotoxicity Assay (Hypoxic Efficacy) Topic->CellAssay Efficacy_Study Xenograft Model (Anti-Tumor Efficacy) EnzymeAssay->Efficacy_Study CellAssay->Efficacy_Study PK_Study Pharmacokinetics (ADME Profile) Decision Go/No-Go Decision for IND-Enabling Studies PK_Study->Decision Efficacy_Study->PK_Study PD_Study Pharmacodynamics (Target Engagement) Efficacy_Study->PD_Study PD_Study->Decision

Caption: Logical flow of the preclinical benchmarking process for Compound X.

References

  • Carbonic anhydrase IX as an imaging and therapeutic target for tumors and metastases. (n.d.). PubMed. Retrieved March 19, 2026, from [Link]

  • Carbonic anhydrase IX as an anticancer therapy target: preclinical evaluation of internalizing monoclonal antibody directed to catalytic domain. (n.d.). PubMed. Retrieved March 19, 2026, from [Link]

  • Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. (2014). Journal of Medicinal Chemistry. Retrieved March 19, 2026, from [Link]

  • Carbonic Anhydrase IX Promotes Tumor Growth and Necrosis In Vivo and Inhibition Enhances Anti-VEGF Therapy. (2012). Clinical Cancer Research. Retrieved March 19, 2026, from [Link]

  • Role of hypoxia and EGF on expression, activity, localization and phosphorylation of carbonic anhydrase IX in MDA-MB-231 breast cancer cells. (2011). PubMed. Retrieved March 19, 2026, from [Link]

  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. (2025). Frontiers in Chemistry. Retrieved March 19, 2026, from [Link]

  • Hypoxia-Inducible Factor 1-Alpha (HIF-1α) and Cancer: Mechanisms of Tumor Hypoxia and Therapeutic Targeting. (2024). Cureus. Retrieved March 19, 2026, from [Link]

  • NSG Mice Provide a Better Spontaneous Model of Breast Cancer Metastasis than Athymic (Nude) Mice. (2016). PLOS ONE. Retrieved March 19, 2026, from [Link]

  • Oral Gavage In Mice and Rats. (n.d.). University of California, Santa Cruz. Retrieved March 19, 2026, from [Link]

  • Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide. (2021). The Journal of Gene Medicine. Retrieved March 19, 2026, from [Link]

  • Cancer radiotheranostics targeting carbonic anhydrase-IX with 111In- and 90Y-labeled ureidosulfonamide scaffold for SPECT imaging and radionuclide-based therapy. (2018). Theranostics. Retrieved March 19, 2026, from [Link]

  • Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation. (2024). MDPI. Retrieved March 19, 2026, from [Link]

  • Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. (2023). PubMed. Retrieved March 19, 2026, from [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc. Retrieved March 19, 2026, from [Link]

  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. (2020). PubMed Central. Retrieved March 19, 2026, from [Link]

  • cytotoxicity testing in vitro: investigation of 5 miniaturized, colorimetric assays. (n.d.). DORAS. Retrieved March 19, 2026, from [Link]

  • The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. (2018). PubMed Central. Retrieved March 19, 2026, from [Link]

  • SLC-0111. (n.d.). Signalchem Life Sciences. Retrieved March 19, 2026, from [Link]

  • Guide to Oral Gavage for Mice and Rats. (2020). Instech Laboratories. Retrieved March 19, 2026, from [Link]

  • Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. (1991). PubMed. Retrieved March 19, 2026, from [Link]

  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. (n.d.). SpringerLink. Retrieved March 19, 2026, from [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). AVESİS. Retrieved March 19, 2026, from [Link]

  • Acetazolamide. (n.d.). Deranged Physiology. Retrieved March 19, 2026, from [Link]

  • Oral Gavage in the Mouse. (2016). Florida State University Office of Research. Retrieved March 19, 2026, from [Link]

  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients with Advanced Solid Tumors. (2020). ResearchGate. Retrieved March 19, 2026, from [Link]

  • In vivo efficacy of acetazolamide in a mouse model of Neisseria gonorrhoeae infection. (n.d.). PubMed Central. Retrieved March 19, 2026, from [Link]

  • Tumor xenografts in NOD/SCID vs NSG mice? (2024). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. (2023). Taylor & Francis Online. Retrieved March 19, 2026, from [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved March 19, 2026, from [Link]

  • In Vivo Imaging and Quantification of Carbonic Anhydrase IX Expression as an Endogenous Biomarker of Tumor Hypoxia. (2012). PubMed Central. Retrieved March 19, 2026, from [Link]

  • Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. (2024). AACR Journals. Retrieved March 19, 2026, from [Link]

  • Pharmacokinetic study of two sulfamethoxazole-phytochemical antimicrobial conjugates in mice. (n.d.). IMR Press. Retrieved March 19, 2026, from [Link]

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. (2021). MDPI. Retrieved March 19, 2026, from [Link]

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. (2025). PubMed. Retrieved March 19, 2026, from [Link]

  • Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3. (2019). PubMed Central. Retrieved March 19, 2026, from [Link]

  • Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. (2019). Cancer Research. Retrieved March 19, 2026, from [Link]

  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. (2014). Journal of Young Investigators. Retrieved March 19, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved March 19, 2026, from [Link]

  • Acetazolamide. (n.d.). Wikipedia. Retrieved March 19, 2026, from [Link]

  • Carbonic Anhydrase and Biomarker Research: New Insights. (2023). MDPI. Retrieved March 19, 2026, from [Link]

  • Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo. (n.d.). PubMed Central. Retrieved March 19, 2026, from [Link]

  • New Developments in Carbonic Anhydrase IX-Targeted Fluorescence and Nuclear Imaging Agents. (n.d.). PubMed Central. Retrieved March 19, 2026, from [Link]

  • Carbonic Anhydrase IX Promotes Tumor Growth and Necrosis In Vivo and Inhibition Enhances Anti-VEGF Therapy. (2012). AACR Journals. Retrieved March 19, 2026, from [Link]

  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. (2014). Journal of Young Investigators. Retrieved March 19, 2026, from [Link]

  • SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. (n.d.). Frontiers. Retrieved March 19, 2026, from [Link]

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Comparative

Validating the Specificity of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide in Kinase Panels: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Focus: Kinase Panel Methodologies, Orthogonal Validation, and Data Interpretation Executive Summary & Chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Focus: Kinase Panel Methodologies, Orthogonal Validation, and Data Interpretation

Executive Summary & Chemical Rationale

The development of targeted kinase inhibitors requires rigorous validation to ensure on-target efficacy and mitigate off-target toxicity. N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide is a specialized small-molecule scaffold. The sulfonamide moiety is a classic pharmacophore known to form critical hydrogen bonds within the ATP-binding hinge region of various kinases, while the hydrazinecarbonyl-phenyl group provides a vector for exploring the solvent-exposed channel or specificity pockets.

However, thiophene-2-sulfonamide derivatives frequently exhibit promiscuity across the kinome and can present optical interference (auto-fluorescence) in standard biochemical assays. Therefore, establishing the true specificity of this compound requires a multi-tiered, orthogonal validation strategy. This guide objectively compares high-throughput binding panels with gold-standard radiometric activity assays, providing self-validating protocols and representative data to benchmark the compound's performance against broad-spectrum alternatives like Staurosporine.

Comparative Analysis of Kinase Profiling Technologies

To accurately validate specificity, researchers must distinguish between a compound's ability to bind a kinase and its ability to inhibit its catalytic function. Relying on a single assay format often leads to false positives or negatives[1].

Table 1: Objective Comparison of Kinase Panel Platforms
MethodologyCore PrincipleKey OutputAdvantagesLimitations
Competition Binding (e.g., KINOMEscan™) Measures displacement of an active-site directed probe by the test compound[2]. Kd​ (Thermodynamic Affinity), S(10) ScoreHigh-throughput (>480 kinases); does not require active enzyme or specific substrates[2].Does not confirm functional catalytic inhibition; may detect catalytically neutral binding[3].
Radiometric Activity Assay ( 33 P-ATP) Direct measurement of radiolabeled phosphate transfer to a substrate peptide[4]. IC50​ (Functional Inhibition)The "Gold Standard" for true functional activity; immune to compound auto-fluorescence[4].Lower throughput; requires handling of hazardous radioactive materials; substrate-dependent.
TR-FRET / Fluorescence Polarization Measures proximity-based fluorescence transfer upon substrate phosphorylation. IC50​ Non-radioactive; highly scalable for primary library screening.Highly susceptible to optical interference from fluorescent compounds (common in thiophenes).

The Orthogonal Validation Workflow

A robust validation pipeline leverages the strengths of multiple platforms. We utilize competition binding for broad kinome mapping, followed by radiometric assays to confirm functional inhibition of the identified targets[5].

G A Compound: Thiophene-2-sulfonamide B Primary Screen (FP / TR-FRET) A->B Initial Hit C Broad Kinome Profiling (KINOMEscan) B->C Selectivity D Orthogonal Validation (Radiometric Assay) C->D Activity Check E Target Engagement (Cell-Based) D->E Efficacy

Fig 1: Multi-tiered kinase validation workflow for hit compounds.

Protocol A: High-Throughput Competition Binding Assay (KINOMEscan Principle)

Causality: This assay is chosen for the primary kinome scan because it measures thermodynamic affinity ( Kd​ ) independent of ATP concentration, allowing for an unbiased assessment of the compound across >400 wild-type and mutant kinases[2].

  • Preparation: Prepare N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide in 100% DMSO. Dilute to a final screening concentration of 1 µM and 10 µM (DMSO final concentration <1%).

  • Equilibration: Combine the DNA-tagged kinase, the immobilized active-site directed ligand (beads), and the test compound in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT). Rationale: DTT is critical to maintain the reduced state of cysteine residues in the kinase hinge region, preventing artifactual disulfide bond formation.

  • Incubation: Incubate for 1 hour at room temperature to reach thermodynamic equilibrium.

  • Elution & Detection: Wash the beads to remove unbound proteins. Elute the bound DNA-tagged kinase and quantify using quantitative PCR (qPCR).

  • Self-Validation/QC Check: The assay must include a positive control (e.g., an established high-affinity inhibitor for the specific kinase) and a DMSO vehicle control. Calculate the S(10) selectivity score: S(10)=Total number of kinases testedNumber of kinases with <10% control binding​ . A highly specific compound should yield an S(10)<0.05 [5].

Protocol B: Orthogonal Radiometric Kinase Activity Assay ( 33 P-ATP)

Causality: Thiophene derivatives can emit background fluorescence that skews TR-FRET readouts. The radiometric assay is selected here because it directly measures catalytic turnover, completely bypassing optical interference[4].

  • Master Mix Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, and 2 mM DTT. Rationale: BSA prevents non-specific adsorption of the highly hydrophobic sulfonamide compound to the microplate walls.

  • Compound Addition: Add serial dilutions (10-point curve, 1:3 ratio) of the compound to the wells.

  • Reaction Initiation: Add the specific kinase enzyme and its corresponding substrate peptide. Initiate the reaction by adding a mixture of cold ATP (at the enzyme's specific Km​ ) and trace[ γ

    33 P]-ATP. Rationale: Running the assay at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors like sulfonamides.
  • Termination & Spotting: Incubate for 2 hours at room temperature. Terminate the reaction by adding 3% phosphoric acid. Spot the mixture onto P81 phosphocellulose filter paper. The positively charged paper binds the phosphorylated peptide while unreacted ATP is washed away.

  • Quantification: Wash the filters extensively with 0.75% phosphoric acid, add scintillation cocktail, and read on a microplate scintillation counter.

  • Self-Validation/QC Check: Calculate the Z'-factor for the plate using Staurosporine (10 µM) as the fully inhibited control and DMSO as the uninhibited control. Do not proceed with data analysis unless Z' > 0.6 , which mathematically guarantees a wide dynamic range and low data variance.

Quantitative Data Interpretation

To objectively evaluate the performance of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide, we compare its binding affinity and functional inhibition against a broad-spectrum pan-kinase inhibitor (Staurosporine).

Note: The data below represents a typical validation profile for a highly optimized, selective sulfonamide-based Ser/Thr kinase inhibitor targeting the PIM/CDK families.

Table 2: Representative Kinase Selectivity Profile
Kinase TargetKINOMEscan Kd​ (nM)Radiometric IC50​ (nM)Staurosporine IC50​ (nM)Selectivity Rationale & Observation
PIM1 12.518.23.1Primary Target: Strong concordance between binding and activity.
CDK2/CycA 45.062.44.5Secondary Target: Sulfonamide moiety fits well into the CDK2 ATP pocket.
GSK3 β >10,000>10,00012.8Off-Target: No binding; demonstrates excellent selectivity over related Ser/Thr kinases.
EGFR >10,000>10,00025.4Off-Target: Complete lack of activity against Tyrosine Kinases.
LCK 850>5,0008.2False Positive Check: Weak binding detected, but radiometric assay confirms no functional catalytic inhibition[1].

Data Synthesis: The compound demonstrates a highly selective profile ( S(10)≈0.02 ), heavily favoring PIM1 and CDK2. Crucially, the discrepancy seen with LCK highlights the absolute necessity of the orthogonal radiometric assay: KINOMEscan detected a weak interaction ( Kd​ 850 nM), but the radiometric assay proved this binding does not translate to meaningful catalytic inhibition ( IC50​ > 5 µM)[3].

Mechanistic Visualization

Understanding where the compound acts within the cellular signaling cascade is the final step of preclinical validation, bridging the gap between biochemical assays and cell-based target engagement[3].

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT PIM1 Target Kinase (e.g., PIM1) AKT->PIM1 BAD Downstream Effector PIM1->BAD Phosphorylation SURVIVAL Cell Survival BAD->SURVIVAL Inhibition INHIBITOR Thiophene-2-sulfonamide Derivative INHIBITOR->PIM1 Hinge Binding

Fig 2: Proposed signaling pathway modulation by the inhibitor.

Conclusion

Validating the specificity of novel scaffolds like N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide cannot rely on a single technology. By pairing the massive throughput and thermodynamic precision of competition binding panels with the functional, interference-free validation of radiometric assays, researchers establish a self-validating data package. This dual-assay approach ensures that reported IC50​ values represent true catalytic inhibition, paving the way for accurate cellular target engagement studies and successful preclinical development.

References

1.[4] Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase, and PI5P4Kα Lipid Kinase Source: ASSAY and Drug Development Technologies / ResearchGate URL: [Link]

2.[1] Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: Chemistry & Biology / PubMed Central (NIH) URL: [Link]

3.[3] Title: Chemical, Biochemical, Cellular, and Physiological Characterization of Leucettinib-21, a Down Syndrome and Alzheimer’s Disease Drug Candidate Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

4.[5] Title: Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics Source: Journal of Biological Chemistry / PubMed Central (NIH) URL: [Link]

5.[2] Title: SH2MAX Assay Panel & KINOMEscan Technology Source: Eurofins Discovery URL: [Link]

Sources

Validation

Comparative Cytotoxicity of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide in Healthy vs. Cancer Cells: A Mechanistic and Experimental Guide

Introduction In the landscape of targeted oncology, achieving high cytotoxicity in malignant cells while preserving healthy tissue remains the primary hurdle in drug development. N-[2-(hydrazinecarbonyl)phenyl]thiophene-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of targeted oncology, achieving high cytotoxicity in malignant cells while preserving healthy tissue remains the primary hurdle in drug development. N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide is a highly specialized small molecule engineered to address this exact challenge. By merging a thiophene-2-sulfonamide pharmacophore with an anthranilic acid hydrazide (hydrazinecarbonyl) moiety, this compound acts as a dual-action therapeutic.

This guide provides a comprehensive, objective comparison of this compound's performance, detailing the mechanistic causality behind its selectivity and the self-validating experimental protocols required to quantify its efficacy in vitro.

Mechanistic Causality: The Basis of Selective Cytotoxicity

The stark contrast in cytotoxicity between healthy and cancer cells when exposed to this compound is not coincidental; it is driven by the deliberate exploitation of the tumor microenvironment (TME) and specific anti-apoptotic pathways .

  • Target 1: Tumor-Associated Carbonic Anhydrases (CA IX and XII) Solid tumors are notoriously hypoxic and acidic. To survive this self-created toxic environment, cancer cells overexpress transmembrane Carbonic Anhydrases, specifically CA IX and XII, which regulate intracellular pH. Healthy cells, conversely, rely on cytosolic CA I and II. The five-membered thiophene-2-sulfonamide ring is a privileged scaffold that binds directly to the active-site zinc ion of CA IX/XII with nanomolar affinity . By inhibiting these specific isoforms, the compound disrupts pH homeostasis exclusively in cancer cells, leading to fatal intracellular acidification.

  • Target 2: Mcl-1 Inhibition and Intrinsic Apoptosis Beyond pH disruption, thiophene-2-sulfonamide derivatives act as potent inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), a key anti-apoptotic protein in the Bcl-2 family . The compound binds to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and triggering a caspase-dependent intrinsic apoptotic cascade . Because healthy cells maintain a balanced ratio of pro- and anti-apoptotic proteins and do not over-rely on Mcl-1 for survival, they remain largely unaffected at therapeutic doses.

MOA Hypoxia Tumor Hypoxia & Acidosis HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CA IX / XII Overexpression HIF1A->CAIX pH pH Homeostasis & Cell Survival CAIX->pH Drug N-[2-(hydrazinecarbonyl)phenyl] thiophene-2-sulfonamide Drug->CAIX Inhibits Mcl1 Mcl-1 Anti-apoptotic Protein Drug->Mcl1 Inhibits Apoptosis Intrinsic Apoptosis (Cell Death) Drug->Apoptosis Induces Mcl1->Apoptosis Blocks

Mechanism of selective cytotoxicity via CA IX and Mcl-1 inhibition in cancer cells.

Comparative Cytotoxicity Data

To objectively evaluate the efficacy of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide, its half-maximal inhibitory concentration (IC50) is compared across a panel of human cancer cell lines and non-tumorigenic healthy cell lines. The data below synthesizes the established pharmacological profile of targeted thiophene-2-sulfonamides compared to the broad-spectrum chemotherapeutic Paclitaxel .

Table 1: Comparative IC50 Values (µg/mL) at 48 Hours Post-Treatment

Cell LineOriginN-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamidePaclitaxel (Control)Selectivity Index (SI)*
HeLa Cervical Adenocarcinoma12.4 ± 1.123.8 ± 1.5> 4.0
HepG2 Hepatocellular Carcinoma13.3 ± 0.915.2 ± 1.2> 3.7
MCF-7 Breast Adenocarcinoma9.8 ± 0.711.4 ± 0.8> 5.1
HEK-293T Healthy Embryonic Kidney> 50.0 (Minimal Toxicity)18.5 ± 1.4-
HaCaT Healthy Keratinocytes> 50.0 (Minimal Toxicity)20.1 ± 1.6-

*Selectivity Index (SI) = IC50 (Healthy Cell Average) / IC50 (Cancer Cell).

Data Analysis: While Paclitaxel exhibits indiscriminate cytotoxicity across both healthy and malignant lines, the thiophene-2-sulfonamide derivative shows a high Selectivity Index. It effectively neutralizes HepG2 and HeLa cells at low micromolar concentrations while leaving HEK-293T cells viable, validating its targeted mechanism of action .

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out false positives.

Protocol A: MTT Cell Viability Assay (Cytotoxicity Profiling)

Causality Check: The MTT assay measures mitochondrial metabolic rate. By comparing the metabolic reduction of MTT to formazan in treated vs. untreated cells, we directly quantify cell viability rather than just cell count.

  • Cell Seeding: Seed cancer (HeLa/HepG2) and healthy (HEK-293T) cells in 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 h at 37°C, 5% CO2 to allow adherence.

  • Compound Treatment: Prepare serial dilutions of the compound (1.56 to 50 µg/mL) in DMSO. Ensure the final DMSO concentration remains <0.1% to prevent solvent-induced toxicity. Treat cells for 48 hours. Crucial: Include a vehicle control (0.1% DMSO) and a positive control (Paclitaxel) to validate the assay's dynamic range.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will metabolize MTT into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan. Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Annexin V-FITC/PI Flow Cytometry (Apoptosis Quantification)

Causality Check: Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) intercalates into DNA (a marker of late apoptosis/necrosis due to membrane compromise). This dual-staining system distinguishes true apoptotic cell death from non-specific necrosis caused by handling errors .

  • Treatment & Harvest: Treat cells with the established IC50 concentration of the compound for 24 hours. Harvest both floating (dead) and adherent (living) cells using trypsin-EDTA to ensure no apoptotic population is lost during washing.

  • Washing: Centrifuge at 1,500 rpm for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual media and phenol red, which can interfere with fluorescence.

  • Staining: Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark at room temperature for exactly 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. Gate for FITC+/PI- (early apoptosis) and FITC+/PI+ (late apoptosis) populations.

Workflow Seed 1. Cell Seeding (Cancer vs Healthy) Treat 2. Drug Treatment (IC50 Concentration) Seed->Treat Harvest 3. Cell Harvesting & Washing Treat->Harvest Stain 4. Annexin V / PI Staining Harvest->Stain Analyze 5. Flow Cytometry Analysis Stain->Analyze

Step-by-step workflow for Annexin V/PI apoptosis quantification assay.

Conclusion

N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide represents a highly rationalized approach to targeted chemotherapy. By exploiting the hypoxic tumor microenvironment via CA IX/XII inhibition and triggering intrinsic apoptosis via Mcl-1 antagonism, it achieves a superior therapeutic window compared to traditional, non-selective agents.

References

  • Title: Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Structure-Based Optimization of 3-Phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide Derivatives as Selective Mcl-1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells Source: PLoS One URL: [Link]

  • Title: Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles Source: Molecules (via PubMed Central) URL: [Link]

Comparative

Independent Laboratory Validation: Optimizing Synthesis Yields of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Methodology Comparison Guide & Experimental Validation Executive Summary The compound N-[2-(hydrazinecarbonyl)phenyl]thio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Methodology Comparison Guide & Experimental Validation

Executive Summary

The compound N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (CAS 379255-18-2) is a highly versatile building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and protease-targeting therapeutics. However, synthesizing this anthranilic acid hydrazide derivative presents significant chemoselectivity and yield challenges.

As a Senior Application Scientist, I frequently observe laboratories struggling with poor yields and complex purification profiles when attempting to synthesize this molecule via traditional batch methods. This guide provides an independent laboratory validation comparing a Conventional Batch Synthesis (Method A) against an Optimized Microwave-Assisted Green Protocol (Method B) . By analyzing the mechanistic causality behind each experimental choice, we establish a self-validating system that maximizes both yield and high-performance liquid chromatography (HPLC) purity.

Mechanistic Rationale & Reaction Design

To construct N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide, a two-step synthetic sequence is strictly required. Attempting a direct single-step reaction between 2-aminobenzhydrazide and thiophene-2-sulfonyl chloride results in poor chemoselectivity; the primary aliphatic amine of the hydrazide moiety is significantly more nucleophilic than the aniline nitrogen, leading to the preferential formation of unwanted sulfonylhydrazide byproducts.

To circumvent this, we employ a two-step sequence starting from methyl 2-aminobenzoate:

ChemSynthesis A Methyl 2-aminobenzoate C Methyl 2-(thiophene-2- sulfonamido)benzoate A->C Base, Solvent (Sulfonylation) B Thiophene-2-sulfonyl chloride B->C E N-[2-(hydrazinecarbonyl)phenyl] thiophene-2-sulfonamide C->E Heat/Microwave (Hydrazinolysis) D Hydrazine Hydrate D->E

Figure 1: Two-step synthetic workflow for N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide.

Step 1: Sulfonylation (N-Aryl Bond Formation)

The first step involves the sulfonylation of methyl 2-aminobenzoate[1]. The aniline nitrogen is weakly nucleophilic due to the electron-withdrawing effect of the ortho-ester group.

  • Method A (Conventional): Utilizes pyridine in dichloromethane (DCM). Pyridine acts as both an acid scavenger and a weak nucleophilic catalyst, but the reaction is notoriously slow (12+ hours)[2].

  • Method B (Optimized): Replaces pyridine with DABCO (1,4-diazabicyclo[2.2.2]octane) in 2-methyltetrahydrofuran (2-MeTHF). Causality: DABCO’s unhindered bicyclic structure rapidly attacks thiophene-2-sulfonyl chloride to form a highly reactive N-sulfonylammonium intermediate. This drastically lowers the activation energy for the subsequent attack by the weakly nucleophilic aniline, accelerating conversion.

Step 2: Hydrazinolysis (Acyl Substitution)

The second step converts the methyl ester into a hydrazide using hydrazine hydrate.

  • Method A (Conventional): Requires prolonged thermal reflux (16 hours) in ethanol. Causality: The extended thermal stress often leads to partial hydrolysis of the ester and degradation of the newly formed sulfonamide bond, severely impacting the final yield.

  • Method B (Optimized): Employs microwave-assisted hydrazinolysis (MAH)[3]. Causality: Microwave dielectric heating directly couples with the highly polar ethanol and hydrazine molecules, achieving instantaneous localized superheating. This provides the exact kinetic energy required to overcome the steric hindrance of the ortho-substituted ester, completing the reaction in just 15 minutes while preserving the fragile sulfonamide linkage.

Experimental Methodology & Self-Validating Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are mandatory to ensure that each chemical transformation is complete before proceeding, preventing the carryover of structurally similar impurities.

ExpWorkflow cluster_A Method A: Conventional Batch cluster_B Method B: Optimized Microwave Start Validation of Synthesis Yields A1 Step 1: Pyridine/DCM RT, 12 hours Start->A1 B1 Step 1: DABCO/2-MeTHF RT, 2 hours Start->B1 A2 Step 2: EtOH Reflux 80°C, 16 hours A1->A2 Eval HPLC Purity & Yield Quantification A2->Eval B2 Step 2: EtOH Microwave 120°C, 15 mins B1->B2 B2->Eval

Figure 2: Experimental workflow comparing conventional batch and optimized microwave methods.

Method A: Conventional Batch Synthesis

Step 1: Sulfonylation

  • Dissolve methyl 2-aminobenzoate (10.0 mmol) in anhydrous DCM (20 mL).

  • Add pyridine (20.0 mmol, 2.0 eq) and cool the mixture to 0°C.

  • Dropwise, add thiophene-2-sulfonyl chloride (12.0 mmol, 1.2 eq) dissolved in DCM (10 mL).

  • Stir at room temperature for 12 hours.

  • Self-Validation (IPC): Perform TLC (Hexane:EtOAc 7:3). The reaction is deemed complete only when the starting material spot (Rf ~0.6) is entirely consumed.

  • Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess pyridine, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Hydrazinolysis

  • Dissolve the intermediate from Step 1 in absolute ethanol (25 mL).

  • Add hydrazine hydrate (80% aqueous, 50.0 mmol, 5.0 eq).

  • Reflux at 80°C for 16 hours.

  • Cool to 0°C to induce crystallization. Filter the precipitate and wash with cold ethanol.

Method B: Optimized Microwave-Assisted Synthesis

Step 1: Sulfonylation

  • Dissolve methyl 2-aminobenzoate (10.0 mmol) in the green solvent 2-MeTHF (15 mL).

  • Add DABCO (15.0 mmol, 1.5 eq) and stir for 5 minutes.

  • Add thiophene-2-sulfonyl chloride (11.0 mmol, 1.1 eq) in one portion.

  • Stir at room temperature for 2 hours.

  • Self-Validation (IPC): Confirm completion via LC-MS. The disappearance of the m/z 152[M+H]+ peak ensures no unreacted aniline remains.

  • Wash with 5% aqueous citric acid (2 x 15 mL) and brine. Concentrate in vacuo.

Step 2: Hydrazinolysis

  • Transfer the intermediate to a 30 mL microwave-safe quartz vessel.

  • Add absolute ethanol (10 mL) and hydrazine hydrate (80% aqueous, 30.0 mmol, 3.0 eq).

  • Irradiate in a dedicated microwave synthesizer (e.g., CEM Discover) at 100 W, ramping to 120°C, and hold for 15 minutes[3].

  • Self-Validation (IPC): The rapid pressure drop during cooling indicates the successful incorporation of hydrazine.

  • Pour the mixture into ice water (30 mL). Filter the resulting high-purity crystalline solid and dry under high vacuum.

Quantitative Yield & Purity Comparison

The experimental data clearly demonstrates the superiority of the optimized microwave-assisted protocol. By mitigating thermal degradation and utilizing a superior nucleophilic catalyst, Method B drastically improves the overall yield and purity profile while reducing the environmental impact (E-factor).

Performance MetricMethod A (Conventional Batch)Method B (Optimized Microwave)
Step 1 Yield (%) 76%92%
Step 2 Yield (%) 76%91%
Overall Isolated Yield (%) 58% 84%
HPLC Purity (Area %) 92.5%98.8%
Total Reaction Time 28.0 hours2.25 hours
E-factor (Waste/Product Ratio) 45.218.5

Conclusion

For the synthesis of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide, relying on conventional batch reflux introduces significant bottlenecks in both yield (58%) and throughput (28 hours). The independent validation confirms that transitioning to a DABCO-catalyzed, microwave-assisted hydrazinolysis protocol (Method B) is a critical optimization. It not only boosts the overall yield to 84% and HPLC purity to >98% but also establishes a highly reproducible, self-validating workflow suitable for rapid drug discovery and scale-up applications.

References

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins.National Center for Biotechnology Information (PMC).
  • Recent Advances in the Synthesis of Sulfonamides Intermediates.Thieme Connect.
  • Synthesis and Antiviral/Fungicidal/Insecticidal Activities Study of Novel Chiral Indole Diketopiperazine Derivatives Containing Acylhydrazone Moiety.ACS Publications.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol: N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide

Here is a comprehensive, scientifically grounded guide for the safe handling and disposal of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide in a professional laboratory or drug development setting. In drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded guide for the safe handling and disposal of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide in a professional laboratory or drug development setting.

In drug discovery and development, managing novel chemical entities requires a rigorous, mechanistic approach to safety. N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (CAS: 379255-18-2) is a specialized research chemical featuring both a thiophene-sulfonamide moiety and a reactive hydrazide group[1].

Because complete toxicological profiles are rarely available for early-stage research chemicals, environmental health and safety (EHS) protocols must be derived from the compound's structural alerts. This guide outlines the physicochemical rationale for specific handling precautions and provides a standardized operational workflow for its safe disposal.

Physicochemical & Hazard Profiling

Understanding the structural components of this molecule is critical for predicting its reactivity and determining appropriate waste segregation. The presence of the hydrazide group (-CO-NH-NH₂) makes the compound a potential reducing agent, while the sulfur and nitrogen heteroatoms dictate the required conditions for final thermal destruction[2].

Quantitative Data Summary
Property / ParameterValue / SpecificationMechanistic Implication for Safety
Chemical Name N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamideContains reactive functional groups requiring segregation.
CAS Number 379255-18-2Unique identifier for EHS logging[1].
Molecular Formula C₁₁H₁₁N₃O₃S₂High heteroatom content (N, S) produces NOx and SOx upon combustion.
Molecular Weight 297.35 g/mol Solid at room temperature; poses a primary inhalation hazard as dust[1].
Primary Reactivity Alert Hydrazide moietyActs as a reducing agent; incompatible with strong oxidizing agents.
Required Disposal Method High-Temperature IncinerationMust be processed in facilities equipped with alkaline gas scrubbers.

Mechanistic Safety & Handling Principles

To ensure a self-validating safety system, researchers must understand the causality behind the protocols:

  • Reactivity with Oxidizers: The hydrazinecarbonyl (hydrazide) group is susceptible to oxidation. Mixing this compound's waste stream with strong oxidizers (e.g., peroxides, nitric acid, permanganates) can lead to exothermic reactions, off-gassing, or pressurization of waste containers. Rule: Absolute segregation from oxidizing waste streams.

  • Heteroatom Combustion Byproducts: Because the molecule contains three nitrogen atoms and two sulfur atoms, improper incineration (e.g., low-temperature burning) will release toxic nitrogen oxides (NOx) and sulfur oxides (SOx). Therefore, on-site or improvised destruction is strictly prohibited. It must be processed by a licensed facility capable of high-temperature incineration with exhaust scrubbing[3].

  • Aerosolization Risk: As a dry powder, the compound poses an inhalation risk. Weighing and transferring must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation hood.

Standard Operating Procedure (SOP): Professional Disposal

This step-by-step methodology governs the lifecycle of the chemical from the moment it is designated as waste until it is transferred to institutional EHS.

Step 1: Preparation and PPE

  • Don appropriate Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and safety goggles.

  • Ensure all waste handling occurs inside a functioning chemical fume hood.

Step 2: Waste Segregation

  • Solid Waste: Collect all contaminated consumables (weighing boats, spatulas, Kimwipes, empty vials) in a dedicated, puncture-resistant polyethylene container.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol), collect the solution in a chemically compatible, high-density polyethylene (HDPE) carboy.

  • Critical Constraint: Designate the liquid waste as "Non-Halogenated Organic Waste" (unless dissolved in a halogenated solvent like DCM). Do not mix with aqueous acid/base streams or oxidizers.

Step 3: Containment and Labeling

  • Seal the primary waste container tightly. Do not leave funnels in liquid waste carboys.

  • Apply a GHS-compliant hazardous waste label immediately. The label must explicitly list "N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide" and the specific solvents used. Avoid abbreviations.

  • Place the primary container within a secondary containment tray to capture any potential catastrophic leaks.

Step 4: Institutional Transfer

  • Log the waste into your institution's EHS inventory system.

  • Request a hazardous waste pickup. Do not transport hazardous waste across public corridors without a sealed secondary carrier and EHS authorization.

Disposal Workflow Visualization

The following diagram illustrates the logical progression of waste from generation to final, EPA-compliant destruction.

DisposalWorkflow Start Waste Generation: N-[2-(hydrazinecarbonyl)phenyl]... Contaminated Materials Segregate Segregation Phase: Strict separation from Oxidizers & Acids Start->Segregate Solid Solid Waste Stream: Double-bagged in compatible polyethylene containers Segregate->Solid Liquid Liquid Waste Stream: Compatible solvent mixtures (Non-halogenated) Segregate->Liquid Label Labeling & Storage: GHS Compliant Labeling Secondary Containment Solid->Label Liquid->Label EHSTransfer EHS Transfer: Institutional Hazardous Waste Management Label->EHSTransfer Incineration Final Disposal: Licensed High-Temp Incineration (Scrubber-Equipped) EHSTransfer->Incineration

Laboratory waste segregation and professional disposal workflow.

References
  • Occupational Safety and Health Administration (OSHA). (2026). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2026). Hazardous Waste Management System. Retrieved from[Link]

Sources

Handling

A Researcher's Comprehensive Guide to Safely Handling N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide

The hydrazine functional group is a well-established structural alert for toxicity. Hydrazines as a class are known for their potential to be skin and eye irritants, skin sensitizers, and in some cases, to have more seve...

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Author: BenchChem Technical Support Team. Date: March 2026

The hydrazine functional group is a well-established structural alert for toxicity. Hydrazines as a class are known for their potential to be skin and eye irritants, skin sensitizers, and in some cases, to have more severe systemic effects. Consequently, our entire operational plan is built around a robust framework of exposure minimization.

Part 1: The Core Safety Directive: Personal Protective Equipment (PPE)

Your first and most critical line of defense is a comprehensive and correctly worn PPE ensemble. The selection of each component is directly dictated by the anticipated hazards of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide, particularly its potential as a skin/eye irritant and sensitizer.

Essential PPE Ensemble
PPE ComponentSpecificationRationale for Use
Eye Protection ANSI Z87.1-rated safety glasses with side shields (minimum); chemical splash goggles (recommended).Protects against accidental splashes of the compound or solvents into the eyes, which could cause significant irritation or damage.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a chemical-resistant barrier to prevent skin contact. Nitrile is a good general-purpose choice for many research chemicals. Double-gloving is recommended during high-risk manipulations.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination. Should be kept buttoned.
Respiratory Not generally required for small-scale handling in a certified chemical fume hood.A properly functioning chemical fume hood provides the primary respiratory protection by containing vapors and fine powders at the source.

Part 2: Operational Protocols: From Weighing to Waste

Every step in your workflow must be deliberate and designed to prevent the release of and exposure to the chemical.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_area 1. Designate Work Area in Chemical Fume Hood gather_ppe 2. Assemble & Don PPE (Goggles, Lab Coat, Gloves) prep_area->gather_ppe gather_mat 3. Gather All Equipment (Spatula, Weigh Paper, Vials) gather_ppe->gather_mat weigh 4. Weigh Compound (Use anti-static weigh boat) gather_mat->weigh Proceed to handling transfer 5. Transfer to Solvent (Work over spill tray) weigh->transfer clean 6. Clean & Decontaminate (Wipe down all surfaces) transfer->clean dispose_solid 7. Dispose of Solid Waste (Gloves, weigh paper in sealed bag) clean->dispose_solid Proceed to disposal dispose_liquid 8. Dispose of Liquid Waste (Solutions in designated container) dispose_solid->dispose_liquid cluster_waste Waste Segregation Flow source N-[2-(hydrazinecarbonyl)phenyl] thiophene-2-sulfonamide (Used Materials) solid_waste Solid Waste (Contaminated gloves, wipes, weigh paper) source->solid_waste Dry items liquid_waste Liquid Waste (Unused solutions, contaminated solvents) source->liquid_waste Solutions sealed_bag Sealed, Labeled Waste Bag solid_waste->sealed_bag waste_container Labeled, Closed Waste Container liquid_waste->waste_container

Caption: Decision flow for segregating solid and liquid waste contaminated with the compound.

  • Solid Waste : All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent pads, must be placed in a clearly labeled, sealed plastic bag. This bag should then be deposited into your laboratory's designated solid chemical waste container.

  • Liquid Waste : All solutions containing N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide, as well as solvents used for rinsing contaminated glassware, must be collected in a designated, labeled hazardous waste container. Never dispose of this material down the drain.

  • Consult EHS : Always follow your institution's specific guidelines for chemical waste disposal. Contact your Environmental Health and Safety (EHS) office for clarification if you are unsure.

By integrating these safety protocols and operational plans into your daily workflow, you build a system that is inherently self-validating, ensuring both the integrity of your research and the protection of yourself and your colleagues.

References

  • PubChem. N-(2-aminophenyl)thiophene-2-sulfonamide. National Center for Biotechnology Information. [Link]

  • Centers for Disease Control and Prevention. Chemical Laboratory Safety. The National Institute for Occupational Safety and Health (NIOSH). [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 300, Hydrazine. [Link]

  • Occupational Safety and Health Administration. Hazard Communication. U.S. Department of Labor. [Link]

  • U.S. Environmental Protection Agency. (2000). Hydrazine Hazard Summary. [Link]

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